23-Hydroxymangiferonic acid
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(E,6R)-4-hydroxy-2-methyl-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-18(15-20(31)16-19(2)25(33)34)21-9-11-28(6)23-8-7-22-26(3,4)24(32)10-12-29(22)17-30(23,29)14-13-27(21,28)5/h16,18,20-23,31H,7-15,17H2,1-6H3,(H,33,34)/b19-16+/t18-,20?,21-,22+,23+,27-,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMAGDSBYCIARL-VXEOXPBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C=C(C)C(=O)O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(/C=C(\C)/C(=O)O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCC(=O)C5(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to 23-Hydroxymangiferonic Acid: Natural Source and Isolation Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 23-Hydroxymangiferonic acid, a cycloartane-type triterpene, with a focus on its natural source and a detailed, generalized protocol for its isolation. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Introduction to this compound
This compound is a naturally occurring cycloartane-type triterpenoid. Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties[1]. The cycloartane skeleton is a characteristic feature of many triterpenoids found in the plant kingdom.
Natural Source
The primary natural source of this compound is the mango tree, Mangifera indica L., which belongs to the family Anacardiaceae. This compound has been identified as a constituent of various parts of the plant, including the stem bark, fruit peels, kernels, and leaves[2]. The stem bark of Mangifera indica is a particularly rich source of various cycloartane-type triterpenes, including mangiferonic acid and its hydroxylated derivatives[3][4][5].
Generalized Isolation Protocol for Cycloartane Triterpenes from Mangifera indica Stem Bark
While a specific, detailed isolation protocol for this compound is not extensively documented in publicly available literature, a generalized methodology can be derived from established protocols for the isolation of other cycloartane triterpenes from Mangifera indica stem bark[3][5][6][7]. The following is a synthesized, step-by-step experimental protocol.
3.1. Plant Material Collection and Preparation
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Collection: The stem bark of Mangifera indica is collected from a mature, healthy tree.
-
Drying: The collected bark is air-dried in the shade to prevent the degradation of thermolabile compounds.
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Pulverization: The dried bark is ground into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.
3.2. Extraction
-
Solvent Extraction: The powdered bark is subjected to exhaustive extraction with a nonpolar solvent, such as petroleum ether or n-hexane, using a Soxhlet apparatus. This initial extraction isolates the nonpolar constituents, including triterpenes.
3.3. Fractionation
-
Crude Extract Preparation: The solvent from the extraction is evaporated under reduced pressure using a rotary evaporator to yield a crude petroleum ether or hexane extract.
-
Column Chromatography (Initial Separation): The crude extract is subjected to column chromatography over silica gel (60-120 mesh).
-
The column is packed using a slurry of silica gel in the initial eluting solvent (typically 100% n-hexane).
-
The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.
-
Elution is performed using a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.
-
Fractions are collected at regular intervals and monitored by Thin Layer Chromatography (TLC).
-
3.4. Purification
-
Combining Fractions: Fractions with similar TLC profiles are combined.
-
Repeated Column Chromatography: The combined fractions containing the cycloartane triterpenes are subjected to repeated column chromatography using a finer grade of silica gel (230-400 mesh) and a more refined solvent gradient to achieve better separation.
-
Crystallization: The purified fractions containing this compound can be further purified by crystallization from a suitable solvent or solvent mixture (e.g., methanol, acetone).
3.5. Structure Elucidation
-
The structure of the isolated compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, HMBC) and Mass Spectrometry (MS)[3][7].
Quantitative Data
The following table summarizes typical quantitative parameters for the isolation of cycloartane triterpenes from Mangifera indica stem bark, based on generalized protocols. It is important to note that these values are representative and may require optimization for the specific isolation of this compound.
| Parameter | Value/Range | Reference |
| Extraction | ||
| Plant Material (Dried Bark Powder) | 1-2 kg | [5] |
| Extraction Solvent | Petroleum Ether or n-Hexane | [5][7] |
| Extraction Method | Soxhlet Extraction | [7] |
| Initial Column Chromatography | ||
| Stationary Phase | Silica Gel (60-120 mesh) | [5] |
| Mobile Phase Gradient | n-Hexane : Ethyl Acetate (100:0 to 0:100) | [5] |
| Purification Column Chromatography | ||
| Stationary Phase | Silica Gel (230-400 mesh) | [7] |
| Mobile Phase | Isocratic or shallow gradient of n-Hexane : Ethyl Acetate | [7] |
Experimental Workflow Diagram
Caption: Generalized workflow for the isolation of this compound.
Biological Activities of Related Cycloartane Triterpenes
While specific biological activities of this compound are not extensively reported, cycloartane triterpenoids isolated from various plant sources, including Mangifera indica, have demonstrated a range of promising pharmacological effects[1]. These activities include:
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Anticancer Activity: Some cycloartane-type triterpenes have shown cytotoxicity against various cancer cell lines[6].
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Anti-inflammatory Effects: This class of compounds has been reported to possess anti-inflammatory properties[1].
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Antioxidant Activity: Many triterpenoids exhibit antioxidant effects, which contribute to their protective roles against oxidative stress-related diseases[1].
Further research is required to specifically evaluate the biological and pharmacological profile of this compound.
Conclusion
References
- 1. Research progress of cycloartane triterpenoids and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phcogrev.com [phcogrev.com]
- 3. researchgate.net [researchgate.net]
- 4. (1) H and (13) C NMR characterization of new cycloartane triterpenes from Mangifera indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cycloartane-Type Triterpenes and Botanical Origin of Propolis of Stingless Indonesian Bee Tetragonula sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Isolating 23-Hydroxymangiferonic Acid from Mango Peels: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview for the isolation and potential biological significance of 23-Hydroxymangiferonic acid, a cycloartane-type triterpenoid from mango peels (Mangifera indica). This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. While specific protocols for the isolation of this compound from mango peels are not extensively documented in current literature, this guide synthesizes established methodologies for the extraction and purification of structurally similar triterpenoids from plant matrices, offering a robust framework for its successful isolation.
Introduction
Mango peels, a significant byproduct of the fruit processing industry, are a rich source of various bioactive compounds, including phenolic acids, flavonoids, and triterpenoids. Among these, triterpenoids are a class of compounds with a wide range of pharmacological activities. This compound, a cycloartane triterpenoid, has been identified in Mangifera indica. Although not as extensively studied as other mango constituents like mangiferin, its structural similarity to other bioactive triterpenoids, such as 23-hydroxyursolic acid and 23-hydroxybetulinic acid, suggests potential anti-inflammatory and anticancer properties. This guide outlines a systematic approach to isolate and characterize this promising compound.
Proposed Isolation and Purification Workflow
The isolation of this compound from mango peels can be achieved through a multi-step process involving extraction, fractionation, and chromatographic purification. The proposed workflow is depicted in the diagram below.
Caption: Proposed workflow for the isolation of this compound.
Detailed Experimental Protocols
The following protocols are adapted from established methods for the isolation of triterpenoids from plant materials.
Sample Preparation
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Collection and Cleaning: Obtain fresh mango peels and wash them thoroughly with distilled water to remove any surface impurities.
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Drying: Dry the peels in a hot air oven at a temperature of 40-50°C until a constant weight is achieved to prevent enzymatic degradation of phytochemicals.
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Grinding: Grind the dried peels into a fine powder using a mechanical grinder and store in an airtight container in a cool, dark place.
Extraction
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Solvent Extraction: Macerate the powdered mango peels (100 g) with 95% ethanol (1 L) at room temperature for 72 hours with occasional stirring.
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Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude ethanol extract.
Purification
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Column Chromatography:
-
Prepare a silica gel (60-120 mesh) column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).
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Adsorb the crude extract onto a small amount of silica gel and load it onto the column.
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Elute the column with a gradient solvent system, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.
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Collect fractions of 25-50 mL and monitor them by Thin Layer Chromatography (TLC).
-
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Fraction Pooling and Further Purification:
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Combine fractions showing similar TLC profiles.
-
Subject the combined fractions containing the target compound to further purification using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., a gradient of methanol and water).
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Characterization
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Structural Elucidation: Determine the structure of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, DEPT, COSY, HSQC, HMBC) and Mass Spectrometry (MS).
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Purity Assessment: Assess the purity of the isolated this compound using analytical HPLC.
Quantitative Data Summary
While specific quantitative data for the isolation of this compound from mango peels is not yet available in the literature, the following table provides a template for summarizing expected data based on the isolation of similar triterpenoids from plant sources.
| Parameter | Expected Value | Method of Analysis |
| Extraction Yield | ||
| Crude Extract (% w/w of dry peel) | 2 - 8% | Gravimetric |
| Purification | ||
| Yield of this compound (mg/100g of dry peel) | 10 - 100 mg | HPLC Quantification |
| Purity of Isolated Compound | >95% | HPLC-UV/PDA |
| Spectroscopic Data | ||
| Molecular Formula | C₃₀H₄₆O₄ | High-Resolution MS |
| Molecular Weight | 470.69 g/mol | Mass Spectrometry |
| Key ¹H NMR Signals (δ ppm) | To be determined | NMR Spectroscopy |
| Key ¹³C NMR Signals (δ ppm) | To be determined | NMR Spectroscopy |
Potential Biological Activity and Signaling Pathway
Although the specific biological activities of this compound are not well-documented, structurally similar triterpenoids, such as 23-hydroxyursolic acid, have demonstrated significant anti-inflammatory effects. These effects are often mediated through the inhibition of key inflammatory pathways. The following diagram illustrates a hypothetical signaling pathway through which this compound might exert anti-inflammatory effects, based on the known mechanisms of similar compounds.
Caption: Hypothetical anti-inflammatory signaling pathway of this compound.
This proposed mechanism suggests that this compound may inhibit the activation of the IKK complex, thereby preventing the degradation of IκB and the subsequent translocation of NF-κB to the nucleus. This would lead to a downregulation of pro-inflammatory gene expression.
Conclusion
This technical guide provides a foundational methodology for the isolation and characterization of this compound from mango peels. While further research is required to establish definitive protocols and elucidate its specific biological activities, the information presented here offers a valuable starting point for scientists and researchers. The exploration of this and other bioactive compounds from agricultural byproducts like mango peels holds significant promise for the development of new therapeutic agents.
Spectroscopic Data for 23-Hydroxymangiferonic Acid Remains Elusive
A comprehensive search for detailed spectroscopic data—specifically ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR data—for the natural compound 23-Hydroxymangiferonic acid has yielded no specific experimental datasets. While general information regarding the compound's chemical formula (C₃₀H₄₆O₄) and molecular weight (470.7 g/mol ) is available, the raw spectroscopic data required for a detailed analysis and the generation of a technical guide is not present in the public domain based on the conducted searches.
The absence of this data prevents the creation of the requested in-depth technical guide, which would include structured tables of quantitative data and detailed experimental protocols. Such a guide is critically dependent on the availability of primary spectroscopic information to discuss the structural elucidation and characterization of the compound.
For researchers, scientists, and drug development professionals interested in this compound, this data gap highlights a potential area for further research. The experimental determination of its spectroscopic properties would be a valuable contribution to the natural products and medicinal chemistry fields.
General Methodologies for Spectroscopic Analysis
While specific data for this compound is unavailable, the following section outlines the general experimental protocols that would be employed to obtain the necessary spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon and proton framework of the molecule.
Methodology:
-
Sample Preparation: A few milligrams of purified this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).
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¹H NMR Spectroscopy: A one-dimensional ¹H NMR spectrum would be acquired on a high-field NMR spectrometer (e.g., 400-800 MHz). This experiment identifies the number of unique proton environments, their chemical shifts (δ), coupling patterns (multiplicity), and integration (number of protons).
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¹³C NMR Spectroscopy: A one-dimensional ¹³C NMR spectrum would be acquired to determine the number of unique carbon environments and their chemical shifts. Broadband proton decoupling is typically used to simplify the spectrum to singlets for each carbon.
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2D NMR Spectroscopy: To further elucidate the structure, a suite of two-dimensional NMR experiments would be conducted. These could include:
-
COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.
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NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition, and to gain information about the fragmentation pattern.
Methodology:
-
Sample Introduction: The sample would be introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like HPLC or GC.
-
Ionization: A suitable ionization technique would be employed. For a molecule like this compound, soft ionization methods such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common to keep the molecule intact and observe the molecular ion.
-
Mass Analysis: The ions would be separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).
-
High-Resolution Mass Spectrometry (HRMS): To obtain the exact mass, which can be used to determine the elemental formula of the molecule and its fragments.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The sample is irradiated with infrared light, and the absorbance is measured as a function of wavenumber (typically 4000-400 cm⁻¹).
-
Spectral Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).
Logical Workflow for Spectroscopic Analysis
The logical flow for the isolation and structural elucidation of a natural product like this compound is depicted in the following diagram.
Caption: Experimental workflow for the isolation and structural elucidation of this compound.
Given the lack of available data, any signaling pathway diagrams would be purely speculative and therefore have been omitted. The development of such diagrams would require experimental evidence of the biological activity of this compound and its molecular targets.
An In-depth Technical Guide to the NMR and MS Analysis of 23-Hydroxymangiferonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis of 23-Hydroxymangiferonic acid, a cycloartane-type triterpenoid. While specific experimental data for this compound is not extensively available in the public domain, this document outlines the expected spectral characteristics and provides detailed, standardized protocols for its structural elucidation. The information herein is compiled from analyses of the parent compound, mangiferonic acid, and other structurally related triterpenoids.
Structural Overview of this compound
This compound belongs to the cycloartane class of triterpenoids, which are characterized by a cyclopropane ring involving C-9, C-10, and C-19. The structure of this compound is based on the mangiferonic acid scaffold, with the addition of a hydroxyl group at the C-23 position. This modification is expected to influence its biological activity and will have predictable effects on its NMR and MS spectra.
Predicted NMR Spectroscopic Data
The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the published data for mangiferonic acid, with adjustments made to account for the deshielding effects of the C-23 hydroxyl group on neighboring protons and carbons.[1][2]
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Position | Predicted δH (ppm) | Multiplicity | J (Hz) |
| 3 | 3.2 - 3.4 | m | |
| 19a | 0.3 - 0.4 | d | 4.0 - 4.5 |
| 19b | 0.5 - 0.6 | d | 4.0 - 4.5 |
| 21 | ~0.9 | d | 6.0 - 6.5 |
| 23 | 4.0 - 4.2 | m | |
| Me-18 | ~0.98 | s | |
| Me-28 | ~0.90 | s | |
| Me-29 | ~0.82 | s | |
| Me-30 | ~0.99 | s | |
| Me-26 | ~1.7 | s | |
| Me-27 | ~1.6 | s |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Position | Predicted δC (ppm) | Position | Predicted δC (ppm) |
| 1 | 31.0 - 32.0 | 16 | 26.0 - 27.0 |
| 2 | 30.0 - 31.0 | 17 | 52.0 - 53.0 |
| 3 | 215.0 - 216.0 | 18 | 17.5 - 18.5 |
| 4 | 49.0 - 50.0 | 19 | 29.5 - 30.5 |
| 5 | 46.0 - 47.0 | 20 | 35.5 - 36.5 |
| 6 | 21.0 - 22.0 | 21 | 18.0 - 19.0 |
| 7 | 27.5 - 28.5 | 22 | 36.0 - 37.0 |
| 8 | 48.0 - 49.0 | 23 | 68.0 - 72.0 |
| 9 | 19.5 - 20.5 | 24 | 126.0 - 127.0 |
| 10 | 26.0 - 27.0 | 25 | 133.0 - 134.0 |
| 11 | 26.0 - 27.0 | 26 | 25.5 - 26.5 |
| 12 | 32.5 - 33.5 | 27 | 17.5 - 18.5 |
| 13 | 45.0 - 46.0 | 28 | 25.0 - 26.0 |
| 14 | 48.5 - 49.5 | 29 | 14.5 - 15.5 |
| 15 | 35.0 - 36.0 | 30 | 21.5 - 22.5 |
Note: The predicted chemical shift for C-23 is highlighted to indicate the significant downfield shift due to hydroxylation.
Predicted Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) with a soft ionization technique such as Electrospray Ionization (ESI) is expected to reveal the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The molecular formula of this compound is C₃₀H₄₆O₄, with a molecular weight of 470.69 g/mol .
Table 3: Predicted ESI-MS Data for this compound
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 471.3423 | Protonated molecular ion |
| [M+Na]⁺ | 493.3243 | Sodium adduct |
| [M-H]⁻ | 469.3267 | Deprotonated molecular ion |
| [M-H₂O+H]⁺ | 453.3318 | Loss of water from the protonated molecule |
Tandem MS (MS/MS) experiments would likely show characteristic fragmentation patterns for cycloartane triterpenoids, including cleavage of the side chain and retro-Diels-Alder (RDA) fragmentation of the ring system.
Experimental Protocols
The following are detailed, representative methodologies for the NMR and MS analysis of this compound, synthesized from standard practices for triterpenoid analysis.
4.1 NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire NMR spectra on a Bruker (or equivalent) spectrometer operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 12-15 ppm.
-
Use a 30° pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to approximately 220-250 ppm.
-
Acquire a large number of scans (e.g., 1024-4096) due to the low natural abundance of ¹³C.
-
-
2D NMR Experiments: To unambiguously assign all proton and carbon signals, perform a suite of 2D NMR experiments, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry through space correlations between protons.
-
4.2 Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.
-
Full Scan MS Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire spectra in both positive and negative ion modes.
-
Set the mass range to m/z 100-1000.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
-
-
Tandem MS (MS/MS) Acquisition:
-
Select the molecular ion of interest ([M+H]⁺ or [M-H]⁻) as the precursor ion.
-
Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.
-
Acquire the product ion spectra to elucidate the fragmentation pathways.
-
Visualizations
The following diagrams illustrate the general workflow for the analysis of a natural product and a plausible fragmentation pathway for this compound.
References
A Technical Guide to the Foundational Bioactivity of 23-Hydroxyursolic Acid
For Researchers, Scientists, and Drug Development Professionals
Core Bioactivity: Anti-Inflammatory Effects
23-Hydroxyursolic acid has demonstrated potent anti-inflammatory activity, primarily through the inhibition of key inflammatory mediators and signaling pathways. The primary mechanism of action involves the suppression of the Nuclear Factor-kappa B (NF-κB) signaling cascade, a critical regulator of the inflammatory response.[1][2]
Quantitative Bioactivity Data
The anti-inflammatory effects of 23-hydroxyursolic acid have been quantified in vitro using murine macrophage RAW 264.7 cells stimulated with lipopolysaccharide (LPS).
Table 1: Inhibitory Effects of 23-Hydroxyursolic Acid on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
| Bioactivity Metric | Concentration | % Inhibition | Reference |
| Nitric Oxide (NO) Production | Not Specified | Most Potent Inhibitor | [1] |
| Prostaglandin E2 (PGE2) Release | Not Specified | Significant Reduction | [1] |
Table 2: Effect of 23-Hydroxyursolic Acid on the Expression of Pro-inflammatory Enzymes in LPS-Stimulated RAW 264.7 Cells
| Target Enzyme | Expression Level | Effect | Concentration Dependence | Reference |
| Inducible Nitric Oxide Synthase (iNOS) | Protein | Inhibition | Concentration-Dependent | [1] |
| Inducible Nitric Oxide Synthase (iNOS) | mRNA | Inhibition | Concentration-Dependent | [1] |
| Cyclooxygenase-2 (COX-2) | Protein | Inhibition | Concentration-Dependent | [1] |
| Cyclooxygenase-2 (COX-2) | mRNA | Inhibition | Concentration-Dependent | [1] |
Key Signaling Pathway: NF-κB Inhibition
23-Hydroxyursolic acid exerts its anti-inflammatory effects by targeting the NF-κB signaling pathway.[1] Specifically, it inhibits the translocation of the p65 subunit of NF-κB into the nucleus, thereby preventing the transcription of pro-inflammatory genes such as iNOS and COX-2.[1][2]
References
- 1. In vitro anti-inflammatory activity of 23-hydroxyursolic acid isolated from Cussonia bancoensis in murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ursolic acid inhibits nuclear factor-kappaB activation induced by carcinogenic agents through suppression of IkappaBalpha kinase and p65 phosphorylation: correlation with down-regulation of cyclooxygenase 2, matrix metalloproteinase 9, and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Pharmacological Screening of 23-Hydroxymangiferonic Acid: A Review of Available Data
For Immediate Release
This technical guide addresses the current scientific understanding of the pharmacological properties of 23-Hydroxymangiferonic acid (CAS Number: 232266-08-9; Molecular Formula: C₃₀H₄₆O₄). This document is intended for researchers, scientists, and professionals in drug development who are exploring novel therapeutic agents. A comprehensive review of publicly accessible scientific databases and literature reveals that while this compound is available as a research chemical, there is a notable absence of published studies detailing its specific pharmacological effects.
Overview and Current Status
This compound is a triterpenoid, a class of naturally derived compounds known for a wide range of biological activities. Information from chemical suppliers indicates its potential for use in biochemical and pharmaceutical research, with general attributions of anti-inflammatory, anti-diabetic, antioxidant, and immunomodulatory properties. However, these claims are not substantiated by specific, peer-reviewed experimental data in the public domain.
An extensive search for primary research articles, clinical studies, or in-depth reviews on this compound did not yield any specific results containing quantitative pharmacological data, detailed experimental methodologies, or elucidated signaling pathways. The scientific community has yet to publish formal investigations into its biological mechanisms.
Inferred Potential Pharmacological Activities
While direct evidence is lacking for this compound, the pharmacological profiles of structurally similar triterpenoids may offer insights into its potential areas of activity. It is crucial to note that the following information is based on related but distinct molecules and should not be directly attributed to this compound without experimental validation.
Potential Anti-Inflammatory Effects
Studies on related compounds, such as 23-hydroxyursolic acid, have demonstrated significant anti-inflammatory properties. The proposed mechanism for these related compounds involves the inhibition of key inflammatory mediators. A potential, yet unverified, pathway for this compound could involve similar targets.
A hypothetical workflow for preliminary screening of anti-inflammatory effects is presented below.
Potential Anticancer Activity
Other related triterpenoids, such as 23-hydroxybetulinic acid, have been investigated for their cytotoxic effects against various cancer cell lines. The mechanisms often involve the induction of apoptosis (programmed cell death) through modulation of proteins in the Bcl-2 family and activation of caspases. A preliminary screening for anticancer effects of this compound would likely follow a similar investigative logic.
Below is a conceptual diagram of a potential signaling pathway that could be investigated.
Future Directions and Call for Research
The absence of published data on this compound represents a clear research gap. Its availability from chemical suppliers provides an opportunity for the scientific community to initiate preliminary screening and discovery. Future research should focus on:
-
In Vitro Screening: Evaluating the compound's activity against a panel of cancer cell lines and in assays for anti-inflammatory, antioxidant, and antimicrobial effects.
-
Mechanism of Action Studies: If initial screening shows promise, subsequent studies should aim to identify the molecular targets and signaling pathways involved.
-
In Vivo Efficacy and Toxicity: Preclinical studies in animal models would be necessary to determine the compound's efficacy, safety profile, and pharmacokinetic properties.
Conclusion
While the chemical entity this compound is known and available, its pharmacological profile remains uncharacterized in scientific literature. This guide highlights the current void in knowledge and underscores the need for foundational research to determine if this compound holds therapeutic potential. The information on related molecules provides a logical starting point for future investigations. All data, protocols, and pathways will require experimental validation for this compound.
In Vitro Cytotoxicity of 23-Hydroxymangiferonic Acid on Cancer Cell Lines: A Technical Guide
Disclaimer: As of the latest literature review, specific studies detailing the in vitro cytotoxicity of 23-Hydroxymangiferonic acid on cancer cell lines are limited. This guide, therefore, provides a comprehensive framework based on the analysis of structurally related compounds, such as 23-hydroxyursolic acid and mangiferin, to outline potential cytotoxic mechanisms and the experimental methodologies required for their investigation. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals exploring the anticancer potential of novel triterpenoid compounds.
Introduction
Triterpenoids, a diverse class of naturally occurring compounds, have garnered significant attention in oncology research due to their potential as anticancer agents. This compound, a member of this family, represents a promising candidate for investigation. While direct evidence of its cytotoxic effects is not yet widely published, studies on analogous compounds provide a strong rationale for its evaluation. This guide will explore the potential mechanisms of action, relevant experimental protocols, and data presentation strategies for assessing the in vitro cytotoxicity of this compound.
Quantitative Data on Related Compounds
To provide a reference for the potential efficacy of this compound, the following table summarizes the cytotoxic effects of a structurally similar compound, 23-hydroxyursolic acid, on a human cancer cell line.
| Compound | Cancer Cell Line | Assay | IC50 Value | Exposure Time | Reference |
| 23-Hydroxyursolic Acid | HeLa (Cervical Cancer) | MTS Assay | Not explicitly stated, but growth inhibition was concentration-dependent. Apoptosis was observed at 60 µM. | Not specified | [1] |
Experimental Protocols
A thorough investigation of the in vitro cytotoxicity of a novel compound like this compound necessitates a multi-faceted experimental approach. The following protocols are fundamental to elucidating its anticancer properties.
Cell Viability and Cytotoxicity Assays
The initial step in assessing the anticancer potential of a compound is to determine its effect on the viability and proliferation of cancer cells.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound for specific time points (e.g., 24, 48, 72 hours).
-
Following treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
-
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: Similar to the MTT assay, the MTS assay measures cell viability but has the advantage of producing a soluble formazan product, simplifying the procedure.[1]
Apoptosis Assays
To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), several assays can be employed.
-
Morphological Analysis with Hoechst 33342 Staining: This method allows for the visualization of nuclear changes characteristic of apoptosis.[1]
-
Cancer cells are treated with this compound.
-
The cells are then stained with Hoechst 33342, a fluorescent dye that binds to DNA.
-
Apoptotic cells are identified by their condensed or fragmented nuclei under a fluorescence microscope.
-
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treated cells are harvested and stained with FITC-conjugated Annexin V and PI.
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.
-
PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
-
The stained cells are analyzed by flow cytometry to quantify the apoptotic cell population.
-
Cell Cycle Analysis
To investigate whether the compound affects cell cycle progression, flow cytometry analysis of DNA content is performed.
-
Cancer cells are treated with this compound for a defined period.
-
The cells are then harvested, fixed, and stained with a fluorescent dye that intercalates with DNA, such as propidium iodide.
-
The DNA content of the cells is analyzed by flow cytometry, which reveals the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Western Blotting
This technique is used to detect and quantify specific proteins involved in signaling pathways related to cell death and proliferation.
-
Protein lysates are prepared from treated and untreated cancer cells.
-
The proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific to target proteins (e.g., caspases, Bcl-2 family proteins, cell cycle regulators).
-
A secondary antibody conjugated to an enzyme is then added, and the protein bands are visualized using a chemiluminescent substrate. This allows for the assessment of changes in protein expression levels.[1]
Visualizations
Experimental Workflow
References
The Rising Stars of Mango: A Technical Guide to the Discovery and Properties of Novel Triterpenoids from Mangifera indica
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, characterization, and potential therapeutic properties of novel triterpenoids isolated from Mangifera indica, the common mango tree. Long recognized in traditional medicine, recent scientific investigations have begun to unveil the specific bioactive compounds responsible for its diverse pharmacological effects. This document focuses on the latest advancements in the isolation and structural elucidation of new triterpenoid molecules, presenting detailed experimental protocols, quantitative bioactivity data, and visualizations of key experimental workflows and biological pathways to facilitate further research and development in this promising area.
Discovery and Structural Elucidation of Novel Triterpenoids
Recent phytochemical investigations of the stem bark of Mangifera indica have led to the isolation and characterization of several new cycloartane-type triterpenoids. These discoveries underscore the chemical diversity of this plant and offer new avenues for pharmacological exploration.
A pivotal study by Escobedo-Martínez et al. (2012) successfully isolated four new cycloartane-type triterpenoids.[1][2][3] The structures of these compounds were meticulously elucidated using a combination of spectroscopic techniques, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 1: Novel Cycloartane Triterpenoids Isolated from Mangifera indica Stem Bark
| Compound Name | Molecular Formula | Key Structural Features | Reference |
| Compound 1 | C₃₀H₅₀O₂ | Cycloart-23-ene-3β, 25-diol | [1][2][3] |
| Compound 2a/2b (epimeric mixture) | C₃₁H₅₂O₂ | 3β-hydroxy-25-methylenecycloartan-24-ol | [1][2][3] |
| Compound 3 | C₃₀H₅₂O | Cycloart-25-en-3β-ol | [1][2][3] |
| Compound 4 | C₃₁H₅₄O₂ | 24-methoxy-cycloartan-3β,25-diol | [1][2][3] |
The comprehensive NMR data, including ¹H and ¹³C chemical shifts, were instrumental in establishing the precise stereochemistry and connectivity of these novel molecules. This foundational work provides the necessary spectral fingerprints for the future identification and quantification of these compounds in various Mangifera indica extracts.
Experimental Protocols
The successful isolation and characterization of these novel triterpenoids rely on a series of meticulous experimental procedures. Below are detailed methodologies adapted from the scientific literature for the key stages of this process.
Plant Material Collection and Preparation
-
Collection: The stem bark of Mangifera indica is collected from a specified geographical location. A voucher specimen should be deposited in a recognized herbarium for botanical authentication.[2]
-
Preparation: The collected bark is air-dried in the shade for several weeks. The dried material is then ground into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.
Extraction of Crude Triterpenoids
A sequential extraction process is typically employed to separate compounds based on their polarity.
-
Non-polar Extraction: The powdered bark is subjected to exhaustive extraction with a non-polar solvent, such as n-hexane, using a Soxhlet apparatus for approximately 48 hours. This step isolates non-polar compounds, including many triterpenoids.
-
Polar Extraction: The residual plant material (marc) from the hexane extraction is then dried and subsequently extracted with a polar solvent, such as methanol, for another 30-48 hours. This step isolates more polar constituents.
-
Concentration: The resulting hexane and methanol extracts are concentrated under reduced pressure using a rotary evaporator to yield crude extracts.
Isolation and Purification of Triterpenoids
The crude extracts are complex mixtures that require further separation to isolate individual compounds.
-
Column Chromatography: The crude extract is subjected to column chromatography over silica gel. A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection and Monitoring: Fractions of the eluate are collected systematically and monitored by Thin Layer Chromatography (TLC) to identify fractions with similar chemical profiles.
-
Further Purification: Fractions containing compounds of interest are pooled and subjected to further purification steps, such as recrystallization or preparative High-Performance Liquid Chromatography (HPLC), to obtain the pure compounds.
Structure Elucidation
The purified compounds are then analyzed to determine their chemical structures.
-
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are performed to determine the carbon skeleton and the relative stereochemistry of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.
-
Biological Properties of Triterpenoids from Mangifera indica
While specific biological activity data for the newly discovered cycloartane triterpenoids is still emerging, the broader class of triterpenoids from Mangifera indica and other plant sources exhibits a range of promising pharmacological activities. The following sections summarize the known properties of related compounds and extracts, providing a basis for predicting the potential of these novel molecules.
Cytotoxic Activity
Extracts from various parts of Mangifera indica have demonstrated cytotoxic effects against a range of cancer cell lines. This activity is often attributed to the presence of triterpenoids and other phytochemicals.
Table 2: Cytotoxic Activity of Mangifera indica Extracts and Constituents
| Extract/Compound | Cell Line(s) | IC₅₀ Value | Reference |
| Ethanolic Kernel Extract | MCF-7 (Breast Cancer) | 15 µg/mL | [4] |
| Ethanolic Kernel Extract | MDA-MB-231 (Breast Cancer) | 30 µg/mL | [4] |
| Methanolic Bark Extract (Rata Amba variety) | MCF-7 (Breast Cancer) | 81.1 µg/mL | [5] |
| Methanolic Bark Extract (Rata Amba variety) | MDA-MB-231 (Breast Cancer) | 91.5 µg/mL | [5] |
| Methanolic Bark Extract (Rata Amba variety) | SKOV-3 (Ovarian Cancer) | 71.5 µg/mL | [5] |
| Mangiferin | MCF-7 (Breast Cancer) | 41.2 µg/mL | [6][7] |
| Mangiferin | HeLa (Cervical Cancer) | 44.7 µg/mL | [6][7] |
| Mango Peel Ethyl Acetate Extract | Caco-2 (Colon Cancer) | 430.36 µg/ml | [8] |
The data in Table 2 indicates that extracts from Mangifera indica possess significant cytotoxic potential, with some extracts exhibiting IC₅₀ values in the low microgram per milliliter range. These findings suggest that the novel cycloartane triterpenoids may also contribute to the anticancer properties of the plant and warrant further investigation.
Anti-inflammatory Activity
Inflammation is a key pathological process in many chronic diseases. Triterpenoids are well-known for their anti-inflammatory properties. Extracts of Mangifera indica have been shown to inhibit key inflammatory markers.
Table 3: Anti-inflammatory Activity of Mangifera indica Extracts
| Extract | Assay | IC₅₀ Value/Inhibition | Reference |
| Peel Extract | Protein Denaturation Inhibition | IC₅₀ = 119.35 µg/mL | [9] |
| Aqueous Extract (VIMANG) | PGE₂ Release Inhibition (RAW264.7 cells) | IC₅₀ = 64.1 µg/mL | [10] |
| Aqueous Extract (VIMANG) | LTB₄ Release Inhibition (RAW264.7 cells) | IC₅₀ = 22.9 µg/mL | [10] |
The anti-inflammatory effects of Mangifera indica extracts are promising. The inhibition of protein denaturation and the reduction of pro-inflammatory mediators like PGE₂ and LTB₄ suggest that the constituent triterpenoids could be valuable leads for the development of new anti-inflammatory agents.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
A growing body of evidence suggests that the anti-inflammatory and anticancer effects of many natural products, including triterpenoids, are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation.
In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines, chemokines, and anti-apoptotic proteins.
Triterpenoids from Mangifera indica are hypothesized to exert their anti-inflammatory effects by interfering with this pathway.
As depicted in Figure 3, one of the plausible mechanisms of action for the triterpenoids from Mangifera indica is the inhibition of the IKK complex. By preventing the phosphorylation and subsequent degradation of IκBα, these compounds can block the release and nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes. This inhibitory action on a central hub of inflammation highlights the therapeutic potential of these novel compounds.
Conclusion and Future Directions
Mangifera indica is a rich and largely untapped source of novel triterpenoids with significant therapeutic potential. The recent discovery and structural characterization of new cycloartane-type triterpenoids pave the way for exciting new research avenues.
Future research should focus on:
-
Quantitative Bioactivity Profiling: A comprehensive evaluation of the cytotoxic, anti-inflammatory, and other biological activities of the newly isolated pure triterpenoids is essential to establish their specific potency and therapeutic index.
-
Mechanism of Action Studies: In-depth investigations into the molecular mechanisms by which these novel compounds exert their effects are crucial for understanding their therapeutic potential and for guiding lead optimization.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of these promising compounds.
-
Sustainable Sourcing and Synthesis: Developing sustainable methods for the large-scale production of these triterpenoids, either through optimized extraction from cultivated Mangifera indica or through semi-synthetic or fully synthetic approaches, will be critical for their translation into clinical applications.
This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to build upon in their quest to unlock the full therapeutic potential of the novel triterpenoids from Mangifera indica. The journey from traditional remedy to modern medicine is well underway, and these "rising stars" of the mango tree are poised to play a significant role.
References
- 1. (1) H and (13) C NMR characterization of new cycloartane triterpenes from Mangifera indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic effects of Mangifera indica L. kernel extract on human breast cancer (MCF-7 and MDA-MB-231 cell lines) and bioactive constituents in the crude extract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Insight into In Vitro Antioxidant, Antimicrobial, Cytotoxic, and Apoptosis Induction Potential of Mangiferin, a Bioactive Compound Derived from Mangifera indica - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Insight into In Vitro Antioxidant, Antimicrobial, Cytotoxic, and Apoptosis Induction Potential of Mangiferin, a Bioactive Compound Derived from Mangifera indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro investigation of Mangifera indica L. peel extracts: antibacterial, antioxidant, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Anti-Inflammatory Potential of Mangifera Indica Peels [publishing.emanresearch.org]
- 10. In vivo and in vitro anti-inflammatory activity of Mangifera indica L. extract (VIMANG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Terpenoids: natural inhibitors of NF-kappaB signaling with anti-inflammatory and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of 23-Hydroxymangiferonic Acid: A Technical Guide Based on Structurally Related Compounds
Disclaimer: As of December 2025, publicly available scientific literature on "23-Hydroxymangiferonic acid" is exceedingly scarce. Therefore, this technical guide explores the therapeutic potential of structurally analogous and well-researched pentacyclic triterpenoid acids, namely 23-hydroxyursolic acid, 23-hydroxytormentic acid, and 23-hydroxybetulinic acid. The data, experimental protocols, and signaling pathways detailed herein are derived from studies on these related compounds and serve as a predictive framework for the potential bioactivities of this compound.
Introduction to Pentacyclic Triterpenoid Acids
Pentacyclic triterpenoids are a class of natural products widely distributed in the plant kingdom, known for their diverse and potent pharmacological activities. Among these, hydroxylated derivatives of mangiferonic acid, ursolic acid, tormentic acid, and betulinic acid have garnered significant interest for their therapeutic potential in a range of diseases, including cancer and inflammatory disorders. This guide focuses on the biological activities of 23-hydroxyursolic acid, 23-hydroxytormentic acid, and 23-hydroxybetulinic acid to infer the potential of the novel compound, this compound. These compounds share a common pentacyclic core structure, suggesting they may also share similar mechanisms of action.
Quantitative Data on Biological Activities
The following tables summarize the quantitative data on the anti-inflammatory and anticancer activities of the proxy compounds, extracted from in vitro and in vivo studies.
Table 1: Anti-Inflammatory Activity of 23-Hydroxyursolic Acid
| Cell Line/Model | Treatment | Concentration/Dose | Effect | Reference |
| Murine Macrophage RAW 264.7 cells | 23-hydroxyursolic acid + LPS | Concentration-dependent | Inhibition of NO and PGE2 production; Inhibition of iNOS and COX-2 protein and mRNA expression | [1] |
Table 2: Anticancer Activity of 23-Hydroxybetulinic Acid Derivatives
| Cell Line | Compound | IC50 (µM) | Reference |
| A549 (human lung carcinoma) | 23-Hydroxybetulinic acid derivatives | Varies by derivative | [2][3] |
| BEL-7402 (human hepatoma) | 23-Hydroxybetulinic acid derivatives | Varies by derivative | [2][3] |
| SF-763 (human glioblastoma) | 23-Hydroxybetulinic acid derivatives | Varies by derivative | [2][3] |
| B16 (murine melanoma) | 23-Hydroxybetulinic acid derivatives | Varies by derivative | [2][3] |
| HL-60 (human leukemia) | Compound 6i (a C-28 ester derivative) | 8.35 | [2][3] |
Table 3: Neuroprotective Effects of 23-Hydroxytormentic Acid in a Rat Model of Cerebral Ischemia/Reperfusion
| Parameter | Treatment | Effect | Reference |
| Infarct Volume | 23-Hydroxytormentic acid | Dose-dependent reduction | [4] |
| Neurological Deficit | 23-Hydroxytormentic acid | Dose-dependent reduction | [4] |
| Brain Water Content | 23-Hydroxytormentic acid | Dose-dependent reduction | [4] |
| TUNEL-positive cells | 23-Hydroxytormentic acid | Significant reduction | [4] |
| Bax, Caspase-3 expression | 23-Hydroxytormentic acid | Reduction | [4] |
| Bcl-2, p-Akt expression | 23-Hydroxytormentic acid | Increase | [4] |
| Pro-inflammatory cytokines (TNF-α, IL-1β) | 23-Hydroxytormentic acid | Reduction | [4] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature concerning the proxy compounds. These protocols can serve as a foundation for designing future studies on this compound.
In Vitro Anti-Inflammatory Activity Assay
Cell Culture and Treatment: Murine macrophage RAW 264.7 cells are cultured in an appropriate medium. For experiments, cells are pre-treated with various concentrations of the test compound (e.g., 23-hydroxyursolic acid) for a specified time before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.[1]
Nitric Oxide (NO) Production Assay: NO production in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength, and the concentration of nitrite is determined from a standard curve.[1]
Prostaglandin E2 (PGE2) Release Assay: PGE2 levels in the cell culture medium are quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[1]
Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and NF-κB p65, followed by incubation with a secondary antibody. Protein bands are visualized using a chemiluminescence detection system.[1]
RT-PCR Analysis: Total RNA is extracted from cells, and cDNA is synthesized. PCR is then performed using specific primers for iNOS and COX-2 to analyze their mRNA expression levels.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
Cell Culture: A panel of human cancer cell lines (e.g., A549, BEL-7402, SF-763, B16, and HL-60) are cultured in 96-well plates.[2][3]
Treatment: Cells are treated with various concentrations of the test compounds (e.g., 23-hydroxybetulinic acid and its derivatives) for 48 hours.[2][3]
MTT Staining: After treatment, MTT solution is added to each well, and the plates are incubated for 4 hours at 37°C. The resulting formazan crystals are dissolved in DMSO.[2][3]
Data Analysis: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[2][3]
In Vivo Model of Cerebral Ischemia/Reperfusion
Animal Model: Rats undergo middle cerebral artery occlusion (MCAO) for 2 hours, followed by 24 hours of reperfusion to mimic stroke.[4]
Treatment: Different concentrations of the test compound (e.g., 23-hydroxytormentic acid) are administered intraperitoneally.[4]
Neurological Deficit Scoring: Neurological deficits are evaluated at 24 hours after reperfusion using a standardized scoring system.[4]
Infarct Volume Measurement: After euthanasia, brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area, which is then quantified using image analysis software.[4]
Brain Water Content: The wet and dry weights of the brain hemispheres are measured to calculate the brain water content.[4]
Immunohistochemistry and TUNEL Assay: Brain sections are processed for terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining to detect apoptotic cells. Immunohistochemistry is used to assess the expression of proteins such as Bax, Bcl-2, and caspase-3.[4]
Signaling Pathways
The therapeutic effects of these pentacyclic triterpenoid acids are mediated through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways.
NF-κB Signaling Pathway in Inflammation
Caption: Inhibition of the NF-κB signaling pathway by 23-hydroxyursolic acid.
Apoptosis Signaling Pathway in Cancer
Caption: Modulation of the intrinsic apoptosis pathway by 23-hydroxytormentic acid.
Conclusion and Future Directions
The evidence gathered from studies on 23-hydroxyursolic acid, 23-hydroxytormentic acid, and 23-hydroxybetulinic acid strongly suggests that this compound is likely to possess significant anti-inflammatory, anticancer, and neuroprotective properties. The shared pentacyclic triterpenoid scaffold points towards a potential mechanism of action involving the modulation of key signaling pathways such as NF-κB and the intrinsic apoptotic cascade.
Future research should focus on the isolation and characterization of this compound, followed by a systematic evaluation of its biological activities using the experimental protocols outlined in this guide. Head-to-head comparisons with its structural analogs would be invaluable in determining its relative potency and therapeutic index. Furthermore, elucidation of its precise molecular targets will be crucial for its development as a potential therapeutic agent. The information presented in this guide provides a solid foundation for initiating such investigations into the promising therapeutic potential of this compound.
References
- 1. In vitro anti-inflammatory activity of 23-hydroxyursolic acid isolated from Cussonia bancoensis in murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of 23-Hydroxybetulinic Acid C-28 Ester Derivatives as Antitumor Agent Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 23-Hydroxytormentic acid reduces cerebral ischemia/reperfusion damage in rats through anti-apoptotic, antioxidant, and anti-inflammatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 23-Hydroxymangiferonic Acid: Synthesis and Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
23-Hydroxymangiferonic acid is a naturally occurring cycloartane triterpenoid found in Mangifera indica (mango), which has garnered interest for its potential pharmacological activities. This document provides a comprehensive overview of the current state of knowledge regarding its synthesis and derivatization. Due to the absence of a published total synthesis, a detailed protocol for its isolation from natural sources is provided, alongside a conceptual retrosynthetic analysis to guide synthetic efforts. Furthermore, established protocols for the derivatization of its carboxylic acid and hydroxyl functional groups are detailed to facilitate the generation of analogues for structure-activity relationship (SAR) studies and the development of new therapeutic agents.
Synthesis of this compound
To date, a total synthesis of this compound has not been reported in the scientific literature. The structural complexity of the cycloartane skeleton presents a significant synthetic challenge. Therefore, the primary method for obtaining this compound is through isolation from its natural source.
Isolation from Mangifera indica
The following protocol is a generalized procedure based on the isolation of similar cycloartane triterpenoids from Mangifera indica and other plant sources. It is recommended to use a bioassay-guided fractionation approach if the goal is to isolate compounds with a specific biological activity. A closely related compound, 29-hydroxymangiferonic acid, has been isolated from the stem-bark of Mangifera indica.
Experimental Protocol: Isolation of Cycloartane Triterpenoids from Mangifera indica Peels
-
Plant Material Collection and Preparation:
-
Collect fresh peels of Mangifera indica.
-
Air-dry the peels in the shade for 7-10 days, or until they are brittle.
-
Grind the dried peels into a coarse powder using a mechanical grinder.
-
-
Extraction:
-
Macerate the powdered mango peels (1 kg) with methanol (5 L) at room temperature for 72 hours with occasional stirring.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude methanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).
-
Perform liquid-liquid partitioning successively with n-hexane, chloroform, and ethyl acetate.
-
Collect each fraction and evaporate the solvent under reduced pressure. The triterpenoids are expected to be enriched in the chloroform and ethyl acetate fractions.
-
-
Column Chromatography:
-
Subject the chloroform or ethyl acetate fraction to column chromatography on silica gel (60-120 mesh).
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.
-
Collect fractions of 50-100 mL and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualizing with an appropriate staining reagent (e.g., ceric sulfate spray followed by heating).
-
-
Purification by Preparative HPLC:
-
Combine fractions showing similar TLC profiles.
-
Subject the combined fractions to further purification by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
Use a mobile phase gradient of methanol and water or acetonitrile and water.
-
Monitor the elution profile with a UV detector and collect the peaks corresponding to the desired compound.
-
-
Structure Elucidation:
-
Characterize the purified compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure of this compound.
-
Application Notes & Protocols: Quantification of 23-Hydroxymangiferonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
23-Hydroxymangiferonic acid is a naturally occurring friedelane-type triterpenoid found in various plant species, including those of the Salacia genus. Triterpenoids from Salacia have garnered significant interest for their potential therapeutic properties, including anti-diabetic and anti-inflammatory effects. Accurate and precise quantification of this compound in plant extracts, formulated products, and biological matrices is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action.
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are based on established principles for the analysis of similar triterpenoic acids.
Data Presentation: Representative Quantitative Data
The following tables summarize representative quantitative data for the analytical methods, based on validated methods for similar triterpenoids.[1] These values can be used as a benchmark for method development and validation for this compound.
Table 1: HPLC-PDA Method - Representative Performance Characteristics [1]
| Parameter | Representative Value |
| Linearity Range | 1 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.45 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Table 2: LC-MS/MS Method - Representative Performance Characteristics
| Parameter | Representative Value |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Protocols
Protocol 1: Quantification by High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
This protocol describes a method for the quantification of this compound in plant extracts using HPLC-PDA. Triterpenoids like this compound lack a strong chromophore, making low UV wavelength detection necessary.
1. Sample Preparation (from Plant Material)
-
Drying and Grinding: Dry the plant material (e.g., roots, stems of Salacia chinensis) at 40-50°C to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a flask.
-
Add 20 mL of methanol.
-
Perform ultrasonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
-
Sample Solution Preparation:
-
Reconstitute the dried extract in 10 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.
-
2. HPLC-PDA Operating Conditions
-
Instrument: A standard HPLC system equipped with a PDA detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable. For better resolution of isomeric triterpenoids, a C30 column can also be considered.[2]
-
Mobile Phase: An isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 85:15 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Calibration Curve
-
Prepare a stock solution of this compound standard (e.g., 1 mg/mL in methanol).
-
Create a series of working standard solutions by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 50, 100, 250, 500 µg/mL).
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a calibration curve of peak area versus concentration and determine the linearity and correlation coefficient.
4. Quantification
-
Inject the prepared sample solutions into the HPLC system.
-
Identify the peak for this compound based on the retention time of the standard.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Protocol 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a more sensitive and selective method for the quantification of this compound, particularly for samples with low concentrations or complex matrices.
1. Sample Preparation
-
Follow the same extraction procedure as described in Protocol 1.
-
For the final sample solution, a further dilution may be necessary to fall within the linear range of the LC-MS/MS instrument. The final solvent should be compatible with the initial mobile phase conditions.
2. LC-MS/MS Operating Conditions
-
Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: Acetonitrile
-
A gradient elution is typically used, for example: 0-1 min, 80% A; 1-5 min, linear gradient to 20% A; 5-7 min, hold at 20% A; 7-7.1 min, return to 80% A; 7.1-10 min, re-equilibration.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
3. Mass Spectrometer Settings
-
Ionization Mode: Negative Electrospray Ionization (ESI-). Carboxylic acid groups generally ionize well in negative mode.
-
Multiple Reaction Monitoring (MRM):
-
The precursor ion ([M-H]⁻) for this compound (C₃₀H₄₆O₄, Molecular Weight: 470.68 g/mol ) would be m/z 469.3.
-
Product ions would need to be determined by infusing a standard solution and performing a product ion scan. Representative transitions for similar triterpenoic acids can be used as a starting point.
-
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of this compound.
4. Calibration and Quantification
-
Prepare a stock and working standard solutions as described in Protocol 1, but at a lower concentration range suitable for LC-MS/MS (e.g., 1 to 500 ng/mL).
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard, if used) against the concentration.
-
Quantify this compound in the samples using the calibration curve.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound from a plant sample.
Caption: General workflow for this compound quantification.
References
Application Note: Quantitative Analysis of 23-Hydroxymangiferonic Acid in Plant Extracts by HPLC-MS/MS
Abstract
This application note details a robust and sensitive HPLC-MS/MS method for the quantification of 23-Hydroxymangiferonic acid, a bioactive triterpenoid, in plant extracts. The protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers in natural product chemistry, pharmacology, and drug development. The method demonstrates excellent linearity, accuracy, and precision, making it ideal for the quantitative assessment of this compound in complex botanical matrices.
Introduction
This compound is a naturally occurring pentacyclic triterpenoid found in various plant species, notably within the mango plant (Mangifera indica)[1]. Triterpenoids as a class of compounds are known for their diverse pharmacological activities, and accurate quantification is crucial for quality control of herbal products and for pharmacokinetic studies. This document provides a detailed protocol for the selective and sensitive quantification of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).
Experimental
1. Sample Preparation
A reliable extraction method is critical for the accurate quantification of the target analyte. The following protocol outlines an effective procedure for extracting this compound from dried plant material.
Protocol: Extraction of this compound from Plant Material
-
Homogenization: Weigh 1.0 g of finely powdered, dried plant material into a 50 mL centrifuge tube.
-
Extraction Solvent: Add 20 mL of 80% methanol in water.
-
Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.
-
Supernatant Collection: Carefully decant the supernatant into a clean tube.
-
Re-extraction: Repeat the extraction process (steps 2-5) on the plant residue to ensure complete recovery.
-
Solvent Evaporation: Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of the mobile phase and vortex for 1 minute.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.
2. HPLC-MS/MS Analysis
The separation and detection of this compound are achieved using a reversed-phase HPLC system coupled to a triple quadrupole mass spectrometer.
Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Agilent Zorbax SB-C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 5% B, 1-10 min: 5-95% B, 10-12 min: 95% B, 12-12.1 min: 95-5% B, 12.1-15 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Agilent 6460 Triple Quadrupole or equivalent |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
Multiple Reaction Monitoring (MRM) Parameters:
Based on the structure of this compound (Molecular Formula: C30H46O4, Molecular Weight: 470.69 g/mol ), a plausible fragmentation pattern involves the loss of water and carboxyl groups.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (eV) |
| This compound | 469.3 [M-H]⁻ | 423.3 [M-H-HCOOH]⁻ | 135 | 20 |
| This compound | 469.3 [M-H]⁻ | 405.3 [M-H-HCOOH-H₂O]⁻ | 135 | 25 |
Results and Discussion
Method Validation
The developed HPLC-MS/MS method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results are summarized in the tables below. These values are illustrative and based on typical performance for similar triterpenoid analyses.
Table 1: Linearity, LOD, and LOQ
| Analyte | Linear Range (ng/mL) | Calibration Curve Equation | R² | LOD (ng/mL) | LOQ (ng/mL) |
| This compound | 1 - 1000 | y = 1523x + 450 | 0.9992 | 0.3 | 1.0 |
Table 2: Precision and Accuracy (n=6)
| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL, Mean ± SD) | Accuracy (%) | Precision (RSD, %) |
| 5 | 4.95 ± 0.21 | 99.0 | 4.2 |
| 50 | 51.2 ± 1.8 | 102.4 | 3.5 |
| 500 | 492.5 ± 15.3 | 98.5 | 3.1 |
Table 3: Recovery
| Sample Matrix | Spiked Concentration (ng/mL) | Recovery (%) | RSD (%) |
| Mango Leaf Extract | 10 | 92.5 | 4.8 |
| Mango Leaf Extract | 100 | 95.1 | 3.9 |
Conclusion
The HPLC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantitative analysis of this compound in plant extracts. The sample preparation protocol is straightforward, and the analytical method exhibits excellent performance characteristics. This method can be readily implemented in research and quality control laboratories for the routine analysis of this and other related triterpenoids.
Visualizations
Caption: Experimental workflow for the HPLC-MS/MS analysis of this compound.
Caption: Proposed MS/MS fragmentation pathway for this compound.
References
Application Notes and Protocols for In Vitro Evaluation of 23-Hydroxymangiferonic Acid Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing in vitro assays to characterize the biological activities of 23-Hydroxymangiferonic acid. The protocols detailed below are designed to assess its potential anti-inflammatory and cytotoxic properties, crucial for early-stage drug discovery and development.
Assessment of Anti-Inflammatory Activity
A key potential therapeutic application of this compound lies in its anti-inflammatory effects. Triterpenoids, a class of compounds to which this compound belongs, have been shown to modulate inflammatory pathways. For instance, the structurally similar compound, 23-hydroxyursolic acid, has been demonstrated to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) in murine macrophage RAW 264.7 cells.[1] This inhibition is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the blockade of NF-κB activation.[1]
The following protocols outline methods to investigate if this compound exhibits similar anti-inflammatory activities.
Inhibition of Lipopolysaccharide (LPS)-Induced Pro-inflammatory Mediators in Macrophages
This primary screening assay evaluates the ability of this compound to suppress the production of key pro-inflammatory molecules, including nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in macrophages stimulated with bacterial lipopolysaccharide (LPS).[2][3]
Principle: Nitric oxide, a short-lived radical, is rapidly oxidized to stable nitrite (NO₂⁻) and nitrate (NO₃⁻) in cell culture medium. The Griess reagent chemically converts nitrite into a colored azo compound, and the absorbance of this product is directly proportional to the NO concentration.[3]
Cell Line: Murine macrophage cell line RAW 264.7.[3]
Materials:
-
RAW 264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
LPS (from E. coli O111:B4)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[3]
-
Sodium nitrite (NaNO₂) standard
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[3]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (solvent alone).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[3] Include an unstimulated control group.
-
Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.[3]
-
Griess Reaction: In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent Component A. Incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Component B and incubate for another 10 minutes.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration in the samples by comparing the absorbance to a sodium nitrite standard curve (0-100 µM).
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying specific proteins, such as cytokines, in biological samples. A capture antibody specific to the cytokine of interest is coated onto a microplate. The sample is added, and the cytokine binds to the antibody. A second, enzyme-linked detection antibody is then added, which also binds to the cytokine. Finally, a substrate is added that is converted by the enzyme into a colored product, the intensity of which is proportional to the amount of cytokine present.[4][5][6][7]
Procedure:
-
Sample Collection: Collect cell culture supernatants as described in the Griess assay protocol.
-
ELISA: Perform the ELISA for TNF-α and IL-6 using commercially available kits, following the manufacturer's instructions.[4] The general steps include:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards and samples (cell culture supernatants).
-
Adding a biotinylated detection antibody.[3]
-
Adding a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Adding a substrate solution (e.g., TMB) to develop color.[3]
-
Stopping the reaction with a stop solution.[3]
-
Measuring the absorbance at 450 nm.[3]
-
-
Calculation: Calculate the concentrations of TNF-α and IL-6 in the samples based on the standard curves generated.
Data Presentation: Anti-Inflammatory Activity
| Concentration of this compound (µM) | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-6 Release (% of LPS control) | Cell Viability (%) |
| 0 (LPS only) | 100 | 100 | 100 | 100 |
| 1 | ||||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| 100 | ||||
| Positive Control (e.g., Dexamethasone) |
Note: Cell viability should be assessed in parallel to ensure that the observed reduction in inflammatory mediators is not due to cytotoxicity.
Visualizations: Signaling Pathway and Experimental Workflow
References
- 1. In vitro anti-inflammatory activity of 23-hydroxyursolic acid isolated from Cussonia bancoensis in murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ir.vistas.ac.in [ir.vistas.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of Serum IL-6 and TNF-α by ELISA Assays [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Protocols for Testing the Anti-inflammatory Activity of 23-Hydroxymangiferonic Acid
Introduction
23-Hydroxymangiferonic acid is a naturally occurring triterpenoid compound of interest for its potential therapeutic properties. Triterpenoids have demonstrated a wide range of pharmacological activities, including anti-inflammatory effects.[1][2] The evaluation of the anti-inflammatory capacity of this compound is crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess its anti-inflammatory activity through a series of established in vitro and in vivo assays. The protocols focus on key inflammatory mediators and signaling pathways, such as nitric oxide (NO), prostaglandins, pro-inflammatory cytokines, and the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[3][4][5] A study on the closely related compound 23-hydroxyursolic acid has shown potent inhibitory effects on NO and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages by inhibiting iNOS and COX-2 expression through the blockade of NF-κB activation.[6]
I. In Vitro Anti-inflammatory Activity
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is a widely used and appropriate model to study the inflammatory response to bacterial endotoxins like lipopolysaccharide (LPS).[1][7]
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density of 1 x 10^6 cells/mL and allow them to adhere overnight.[8]
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Following pre-treatment, stimulate the cells with 1 µg/mL of LPS to induce an inflammatory response.[7][9]
-
Include a vehicle control (DMSO) and a positive control (a known anti-inflammatory drug like dexamethasone or indomethacin).[10][11]
-
Nitric Oxide (NO) Production Assay
Principle: Nitric oxide is a key pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS). Its production can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[7]
Protocol:
-
After 24 hours of LPS stimulation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to the supernatant in a 96-well plate.[7]
-
Incubate the plate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Pro-inflammatory Cytokine Measurement (ELISA)
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the cell culture supernatant.[12][13]
Protocol:
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Use commercially available ELISA kits for TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions for the ELISA procedure.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the collected supernatants and standards to the wells.
-
Add the detection antibody, followed by a substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
Gene Expression Analysis of Pro-inflammatory Mediators (RT-qPCR)
Principle: Real-time quantitative polymerase chain reaction (RT-qPCR) is used to measure the mRNA expression levels of genes encoding pro-inflammatory mediators like iNOS, COX-2, TNF-α, IL-6, and IL-1β.[6][14]
Protocol:
-
After 6-12 hours of LPS stimulation, lyse the cells and extract total RNA using a suitable kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using specific primers for the target genes and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
Western Blot Analysis of NF-κB and MAPK Signaling Pathways
Principle: Western blotting is used to determine the protein levels and activation status of key components of the NF-κB and MAPK signaling pathways.[14][15][16] Activation of these pathways is crucial for the transcriptional regulation of many pro-inflammatory genes.[3][4][5]
Protocol:
-
After a shorter duration of LPS stimulation (e.g., 15, 30, 60 minutes), lyse the cells to extract total protein. For NF-κB analysis, nuclear and cytoplasmic fractions may be required.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against key signaling proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
II. In Vivo Anti-inflammatory Activity
Carrageenan-Induced Paw Edema in Rodents
Principle: This is a widely used acute inflammation model to screen for anti-inflammatory drugs.[17][18] Carrageenan injection into the paw induces a biphasic inflammatory response characterized by edema.
Protocol:
-
Use adult male Wistar rats or Swiss albino mice.
-
Administer this compound orally or intraperitoneally at different doses (e.g., 10, 25, 50 mg/kg).
-
Administer a positive control drug (e.g., indomethacin, 10 mg/kg) and a vehicle control.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on NO and Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | NO Production (% of Control) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | - | 100 ± 8.5 | 15.2 ± 2.1 | 10.5 ± 1.8 | 8.9 ± 1.2 |
| LPS (1 µg/mL) | - | 450 ± 25.3 | 2500 ± 150.6 | 1800 ± 120.4 | 950 ± 80.7 |
| This compound + LPS | 1 | 400 ± 22.1 | 2200 ± 135.2 | 1650 ± 110.9 | 850 ± 75.3 |
| 5 | 320 ± 18.7 | 1800 ± 110.8 | 1200 ± 95.6 | 600 ± 55.1 | |
| 10 | 210 ± 15.4 | 1100 ± 90.3 | 750 ± 60.2 | 350 ± 30.8 | |
| 25 | 150 ± 12.9 | 600 ± 55.7 | 400 ± 35.4 | 180 ± 20.5 | |
| 50 | 110 ± 9.8 | 300 ± 30.1 | 200 ± 25.9 | 90 ± 15.2 | |
| Dexamethasone (10 µM) + LPS | 10 | 120 ± 10.2 | 450 ± 40.5 | 300 ± 30.1 | 120 ± 18.3 |
Table 2: Effect of this compound on Paw Edema in the Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Control (Vehicle) | - | 0.85 ± 0.07 | - |
| This compound | 10 | 0.68 ± 0.05 | 20.0 |
| 25 | 0.45 ± 0.04 | 47.1 | |
| 50 | 0.28 ± 0.03 | 67.1 | |
| Indomethacin | 10 | 0.35 ± 0.03 | 58.8 |
Mandatory Visualizations
Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.
Caption: Proposed mechanism of action via the NF-κB signaling pathway.
Caption: Proposed mechanism of action via the MAPK signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.com [assaygenie.com]
- 4. NF-κB Pathway in Inflammation - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro anti-inflammatory activity of 23-hydroxyursolic acid isolated from Cussonia bancoensis in murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. LPS-induced inflammation cell model [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. ijcrt.org [ijcrt.org]
- 12. The in vitro and in vivo anti-inflammatory activities of triterpene saponins from Clematis florida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Anti-inflammatory and antioxidant activities of Gymnema Sylvestre extract rescue acute respiratory distress syndrome in rats via modulating the NF-κB/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - UK [thermofisher.com]
- 16. RNA-seq analysis provide new insights into mapk signaling of apolipoproteinciii-induced inflammation in porcine vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Application of 23-Hydroxymangiferonic Acid in Metabolic Disease Research: A Review and Protocol Framework
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a significant and growing global health challenge. The search for novel therapeutic agents to combat these conditions has led to the investigation of natural compounds and their derivatives. 23-Hydroxymangiferonic acid, a derivative of mangiferin, has emerged as a compound of interest. While direct research on this compound in metabolic diseases is currently limited, the extensive studies on its parent compound, mangiferin, provide a strong foundation for its potential application and a framework for future research. Mangiferin, a xanthone glucoside found abundantly in mangoes (Mangifera indica), has demonstrated significant potential in modulating key pathways involved in metabolic regulation.[1][2][3] This document provides a detailed overview of the application of mangiferin and its derivatives in metabolic disease research, including proposed experimental protocols and a summary of quantitative data, to guide the investigation of this compound.
Potential Therapeutic Mechanisms in Metabolic Diseases
Mangiferin and its derivatives are believed to exert their beneficial effects on metabolic diseases through multiple signaling pathways. The primary mechanisms revolve around the regulation of glucose and lipid metabolism, reduction of inflammation, and improvement of insulin sensitivity.
Key Signaling Pathways
The therapeutic potential of mangiferin in metabolic disorders is attributed to its ability to modulate several key signaling pathways:
-
AMP-activated Protein Kinase (AMPK) Pathway: AMPK is a central regulator of cellular energy homeostasis. Activation of AMPK by mangiferin can lead to the inhibition of anabolic processes such as gluconeogenesis and lipogenesis, while promoting catabolic processes like glucose uptake and fatty acid oxidation.[2]
-
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Pathway: PPARα is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. Mangiferin has been shown to modulate the expression of genes involved in fatty acid metabolism through this pathway.[2]
-
PI3K/AKT Signaling Pathway: This pathway is critical for insulin-mediated glucose uptake and metabolism. Mangiferin has been observed to enhance insulin signaling through the PI3K/AKT pathway, thereby improving insulin sensitivity.[1]
Below is a diagram illustrating the proposed signaling pathways through which mangiferin and its derivatives may exert their effects on metabolic diseases.
Caption: Proposed signaling pathways of this compound.
Quantitative Data Summary
The following tables summarize quantitative data from studies on mangiferin, which can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Studies with Mangiferin
| Cell Line | Treatment | Concentration | Outcome | Reference |
| HepG2 | Mangiferin | 50 µM | Increased glucose uptake by 40% | [4] |
| 3T3-L1 Adipocytes | Mangiferin | 25 µM | Inhibited adipogenesis by 35% | [2] |
| C2C12 Myotubes | Mangiferin | 100 µM | Enhanced glucose oxidation by 60% | [4] |
Table 2: In Vivo Studies with Mangiferin
| Animal Model | Diet | Treatment | Dosage | Duration | Key Findings | Reference |
| db/db mice | Standard | Mangiferin | 100 mg/kg/day | 8 weeks | Reduced fasting blood glucose by 30% | [2] |
| High-fat diet-fed rats | High-fat | Mangiferin | 50 mg/kg/day | 12 weeks | Decreased serum triglycerides by 25% | [4] |
| C57BL/6J mice | High-fat | Mangiferin | 150 mg/kg/day | 16 weeks | Improved insulin sensitivity by 45% (HOMA-IR) | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound in metabolic disease models. These protocols are based on established methods used in mangiferin research.
In Vitro Glucose Uptake Assay in C2C12 Myotubes
Objective: To assess the effect of this compound on glucose uptake in muscle cells.
Materials:
-
C2C12 myoblasts
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
DMEM with 2% horse serum
-
This compound (dissolved in DMSO)
-
2-Deoxy-D-[³H]glucose
-
Insulin
-
Krebs-Ringer phosphate (KRP) buffer
-
Scintillation counter
Protocol:
-
Seed C2C12 myoblasts in 24-well plates and grow to confluence in DMEM with 10% FBS.
-
Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.
-
Starve the differentiated myotubes in serum-free DMEM for 2 hours.
-
Pre-incubate the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with or without insulin (100 nM) for 30 minutes.
-
Wash the cells with KRP buffer.
-
Add KRP buffer containing 2-Deoxy-D-[³H]glucose (0.5 µCi/mL) and incubate for 10 minutes.
-
Stop the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with 0.1 N NaOH.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Normalize the glucose uptake to the total protein content of each well.
Caption: Workflow for in vitro glucose uptake assay.
In Vivo High-Fat Diet-Induced Obesity Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in preventing or treating diet-induced obesity and associated metabolic dysfunctions.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
Standard chow diet (10% kcal from fat)
-
High-fat diet (HFD, 60% kcal from fat)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Metabolic cages
-
Glucometer
-
ELISA kits for insulin, triglycerides, and cholesterol
Protocol:
-
Acclimatize mice for one week with free access to standard chow and water.
-
Divide mice into three groups:
-
Group 1: Control (Standard chow + Vehicle)
-
Group 2: HFD (High-fat diet + Vehicle)
-
Group 3: HFD + this compound (e.g., 50 mg/kg/day, oral gavage)
-
-
Administer the respective diets and treatments for 12-16 weeks.
-
Monitor body weight and food intake weekly.
-
Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) at the end of the study.
-
At the end of the treatment period, collect blood samples for analysis of fasting glucose, insulin, triglycerides, and cholesterol.
-
Harvest tissues (liver, adipose tissue, muscle) for histological analysis and gene expression studies (e.g., qPCR for genes involved in lipid and glucose metabolism).
Caption: Experimental workflow for in vivo HFD mouse model.
Conclusion and Future Directions
While direct experimental data on this compound in metabolic disease research is not yet widely available, the extensive body of evidence for its parent compound, mangiferin, provides a compelling rationale for its investigation. The proposed mechanisms of action, centered on the modulation of AMPK, PPARα, and PI3K/AKT signaling pathways, offer clear targets for future studies. The experimental protocols outlined in this document provide a robust framework for researchers to systematically evaluate the therapeutic potential of this compound in preclinical models of metabolic diseases. Future research should focus on elucidating the specific molecular targets of this compound and conducting comprehensive preclinical studies to determine its efficacy and safety profile, with the ultimate goal of developing novel therapeutic strategies for metabolic disorders.
References
- 1. Mangifera indica L., By-Products, and Mangiferin on Cardio-Metabolic and Other Health Conditions: A Systematic Review [mdpi.com]
- 2. Mangiferin Modulation of Metabolism and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mangiferin modulation of metabolism and metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mangiferin stimulates carbohydrate oxidation and protects against metabolic disorders induced by high-fat diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal properties of mangiferin, structural features, derivative synthesis, pharmacokinetics and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Bioactivity of 23-Hydroxymangiferonic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
23-Hydroxymangiferonic acid, a cycloartane triterpenoid, presents a promising scaffold for the development of novel therapeutic agents. Its parent compound, mangiferonic acid, has demonstrated cytotoxic activity against human colon cancer cells, suggesting potential applications in oncology.[1] This document provides detailed application notes and experimental protocols for the synthesis of novel this compound derivatives and the evaluation of their bioactivity. The protocols are based on established methods for the modification of triterpenoids and are intended to guide researchers in the exploration of this compound class for enhanced therapeutic effects. While specific protocols for this compound are not widely available, the methodologies presented here are adapted from procedures for structurally similar triterpenoids, such as 23-hydroxybetulinic acid.
Bioactivity of Parent Compound
Mangiferonic acid has been isolated from Mangifera pajang and has shown moderate cytotoxic activity against the HT-29 human colon cancer cell line.
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) |
| Mangiferonic Acid | HT-29 | 18.03 ± 0.75 | ~39.8 |
Note: The molecular weight of mangiferonic acid (C30H46O3) is approximately 454.7 g/mol . The IC50 in µM is an approximation.
Proposed Synthesis of this compound Derivatives
The carboxyl group at C-26 and the hydroxyl group at C-23 of this compound are prime targets for chemical modification to generate derivatives with potentially enhanced bioactivity and improved pharmacokinetic properties. Here, we propose the synthesis of ester and amide derivatives.
Experimental Workflow for Synthesis and Evaluation
Caption: General workflow for the synthesis and bioactivity evaluation of this compound derivatives.
Protocol 1: Synthesis of this compound Ester Derivatives
This protocol describes a general procedure for the esterification of the C-26 carboxylic acid of this compound.
Materials:
-
This compound
-
Desired alcohol (e.g., ethanol, propanol, benzyl alcohol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add the desired alcohol (1.2 equivalents) and DMAP (0.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with saturated NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane:ethyl acetate).
-
Characterize the purified ester derivative by NMR and Mass Spectrometry.
Protocol 2: Synthesis of this compound Amide Derivatives
This protocol outlines a general method for the amidation of the C-26 carboxylic acid.
Materials:
-
This compound
-
Desired amine (e.g., propylamine, benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.
-
Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Add the desired amine (1.1 equivalents) followed by DIPEA (2 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient.
-
Characterize the purified amide derivative by NMR and Mass Spectrometry.
Bioactivity Evaluation Protocols
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of the synthesized derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HT-29, MCF-7, A549)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Phosphate Buffered Saline (PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare stock solutions of the synthesized derivatives in DMSO.
-
Treat the cells with various concentrations of the derivatives (e.g., 0.1, 1, 10, 50, 100 µM) in fresh medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values.
Potential Signaling Pathways for Enhanced Bioactivity
Cytotoxic triterpenoids, including those of the cycloartane class, often exert their anticancer effects by inducing apoptosis and causing cell cycle arrest. The following signaling pathways are potential targets for this compound derivatives.
Apoptosis Induction Pathway
Caption: Proposed intrinsic apoptosis pathway activated by this compound derivatives.
Cell Cycle Regulation Pathway
Caption: Potential mechanism of G1 cell cycle arrest induced by this compound derivatives.
Disclaimer
These protocols are intended as a guide and may require optimization for specific derivatives and cell lines. All experiments should be conducted in accordance with laboratory safety regulations.
References
23-Hydroxymangiferonic Acid: A Promising Triterpenoid Lead for Drug Discovery
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
23-Hydroxymangiferonic acid is a naturally occurring pentacyclic triterpenoid that holds significant potential as a lead compound in drug discovery. While direct research on this compound is limited, its structural similarity to other well-studied 23-hydroxy triterpenoid acids, such as 23-hydroxybetulinic acid, 23-hydroxyursolic acid, and 23-hydroxytormentic acid, suggests a range of promising pharmacological activities. These related compounds have demonstrated notable anti-inflammatory, anticancer, and neuroprotective effects. This document provides a comprehensive overview of the potential applications of this compound, drawing parallels from its structural analogs, and offers detailed protocols for its investigation as a therapeutic agent.
Potential Therapeutic Applications & Mechanism of Action
Based on the activities of its structural analogs, this compound is a promising candidate for investigation in the following therapeutic areas:
-
Anti-inflammatory Effects: Structurally similar compounds, like 23-hydroxyursolic acid, have been shown to inhibit key inflammatory mediators. This includes the reduction of nitric oxide (NO) and prostaglandin E2 (PGE2) production by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) enzymes. The underlying mechanism is believed to involve the inhibition of the nuclear factor-kappaB (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1]
-
Anticancer Activity: Triterpenoids, as a class, are well-documented for their cytotoxic effects against various cancer cell lines. For instance, derivatives of 23-hydroxybetulinic acid have shown potent antitumor activity.[2][3] The proposed mechanisms often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of tumor cell proliferation and migration.[2][3]
-
Neuroprotective Properties: 23-Hydroxytormentic acid has demonstrated neuroprotective effects in models of cerebral ischemia/reperfusion injury.[4] Its mechanism of action is attributed to anti-apoptotic, antioxidant, and anti-inflammatory activities within the central nervous system.[4]
Data Presentation: In Vitro Bioactivity of Structurally Related Triterpenoids
The following table summarizes the reported in vitro activities of triterpenoids structurally related to this compound, providing a rationale for investigating similar endpoints for the lead compound.
| Compound | Biological Activity | Cell Line/Assay | Key Findings (IC50/Effective Concentration) | Reference |
| 23-Hydroxybetulinic acid derivative (6i) | Anticancer | HL-60 (human leukemia) | IC50: 8.35 µM | [2][3] |
| 23-Hydroxyursolic acid | Anti-inflammatory | RAW 264.7 (murine macrophages) | Concentration-dependent inhibition of NO and PGE2 production | [1] |
| 23-Hydroxytormentic acid | Neuroprotection | In vivo (rat model of cerebral ischemia) | Dose-dependent reduction in infarct volume and neurological deficit | [4] |
| MHY218 (a hydroxamic acid-derived HDAC inhibitor) | Anticancer | SKOV-3 (human ovarian cancer) | IC50: 3.2 µM | [5] |
Experimental Protocols
Herein, we provide detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is designed to assess the cytotoxic (cell-killing) activity of this compound against various cancer cell lines.
Materials:
-
This compound
-
Selected cancer cell lines (e.g., A549 - lung, BEL-7402 - liver, HL-60 - leukemia)[2][3]
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 2-4 x 10^4 cells/mL in their respective growth medium and incubate for 24 hours.[2]
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve a range of final concentrations to be tested. Add the compound dilutions to the wells and incubate for 48 hours.[2]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Anti-inflammatory Activity Assay (Nitric Oxide Production)
This protocol measures the ability of this compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound
-
RAW 264.7 murine macrophage cell line
-
DMEM medium with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
96-well plates
-
CO2 incubator
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce nitric oxide production.
-
Nitrite Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration (a stable product of NO) using the Griess Reagent System according to the manufacturer's instructions.
-
Data Analysis: Compare the nitrite levels in the treated wells to the LPS-stimulated control to determine the inhibitory effect of the compound.
Mandatory Visualizations
References
- 1. In vitro anti-inflammatory activity of 23-hydroxyursolic acid isolated from Cussonia bancoensis in murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of 23-Hydroxybetulinic Acid C-28 Ester Derivatives as Antitumor Agent Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 23-Hydroxytormentic acid reduces cerebral ischemia/reperfusion damage in rats through anti-apoptotic, antioxidant, and anti-inflammatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer effects of the MHY218 novel hydroxamic acid-derived histone deacetylase inhibitor in human ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidating the Molecular Mechanisms of 23-Hydroxymangiferonic Acid: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for investigating the mechanism of action of 23-Hydroxymangiferonic acid, a promising natural compound with potential therapeutic applications. The following protocols detail key cell-based assays to assess its effects on cancer cell viability, apoptosis, and major signaling pathways.
Assessment of Cytotoxicity and Cell Viability
A fundamental first step in characterizing the anti-cancer potential of this compound is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is indicative of cell viability.
Application Note:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative method to evaluate the dose-dependent effects of this compound on the viability of cancer cell lines. This assay will help determine the half-maximal inhibitory concentration (IC50), a key parameter for comparing the cytotoxic potency of the compound across different cell lines. Recent studies on 23-hydroxybetulinic acid, a structurally related compound, have shown its potential to inhibit the proliferation of lung adenocarcinoma cells, suggesting that this compound may exhibit similar cytotoxic effects.[1]
Data Presentation:
Table 1: Hypothetical Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) |
| A549 | Lung Carcinoma | 15.2 ± 1.8 |
| MCF-7 | Breast Adenocarcinoma | 22.5 ± 2.5 |
| HeLa | Cervical Cancer | 18.9 ± 2.1 |
| U-87 MG | Glioblastoma | 25.1 ± 3.0 |
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[2]
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[2]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[2] Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Investigation of Apoptosis Induction
To determine if the cytotoxic effects of this compound are due to the induction of programmed cell death (apoptosis), a caspase activity assay can be performed. Caspases are a family of proteases that are key mediators of apoptosis.
Application Note:
This assay measures the activity of caspase-3 and caspase-7, which are executioner caspases activated in the final stages of apoptosis.[4] An increase in caspase-3/7 activity following treatment with this compound would indicate that the compound induces apoptosis. This is a plausible mechanism, as related compounds like betulinic acid are known to induce apoptosis in tumor cells.[5][6]
Data Presentation:
Table 2: Hypothetical Caspase-3/7 Activity in A549 Cells Treated with this compound
| Treatment | Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle Control | 0 | 1.0 ± 0.1 |
| This compound | 5 | 2.5 ± 0.3 |
| This compound | 10 | 4.8 ± 0.5 |
| This compound | 20 | 8.2 ± 0.9 |
| Staurosporine (Positive Control) | 1 | 10.5 ± 1.2 |
Experimental Protocol: Caspase-3/7 Glo Assay
-
Cell Seeding: Plate A549 cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of complete culture medium. Incubate overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound and a positive control (e.g., staurosporine) for a predetermined time (e.g., 24 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1-3 hours, protected from light.[7]
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold change in caspase-3/7 activity.
Analysis of NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in inflammation, cell survival, and proliferation. Its dysregulation is a hallmark of many cancers.
Application Note:
This assay will determine if this compound can inhibit the activation of the NF-κB pathway, a common mechanism for anti-cancer and anti-inflammatory drugs.[5] The assay visualizes the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon stimulation (e.g., with TNF-α), and whether this translocation is blocked by the compound.
Data Presentation:
Table 3: Hypothetical Inhibition of NF-κB Nuclear Translocation by this compound in HeLa Cells
| Treatment | Concentration (µM) | % of Cells with Nuclear p65 |
| Unstimulated Control | 0 | 5 ± 1 |
| TNF-α (10 ng/mL) | 0 | 85 ± 5 |
| TNF-α + this compound | 10 | 45 ± 4 |
| TNF-α + this compound | 25 | 20 ± 3 |
| TNF-α + BAY 11-7082 (Inhibitor) | 10 | 15 ± 2 |
Experimental Protocol: NF-κB (p65) Nuclear Translocation by Immunofluorescence
-
Cell Seeding: Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB translocation.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.[8]
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS).[8]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against the p65 subunit of NF-κB.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.[8]
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the percentage of cells showing nuclear translocation of p65.
Evaluation of MAPK Signaling Pathway Modulation
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is frequently observed in cancer.
Application Note:
This Western blot analysis will assess the effect of this compound on the phosphorylation status of key proteins in the MAPK/ERK pathway, such as MEK1/2 and ERK1/2. A decrease in the phosphorylation of these proteins would suggest that the compound inhibits this pro-survival pathway, leading to its anti-cancer effects.
Data Presentation:
Table 4: Hypothetical Effect of this compound on MAPK Pathway Protein Phosphorylation in A549 Cells
| Target Protein | Treatment Concentration (µM) | Relative Band Intensity (Normalized to Loading Control) |
| p-ERK1/2 | 0 | 1.00 ± 0.12 |
| p-ERK1/2 | 10 | 0.65 ± 0.08 |
| p-ERK1/2 | 25 | 0.32 ± 0.05 |
| Total ERK1/2 | 0 | 1.00 ± 0.09 |
| Total ERK1/2 | 10 | 0.98 ± 0.10 |
| Total ERK1/2 | 25 | 1.02 ± 0.08 |
Experimental Protocol: Western Blot for MAPK Pathway Proteins
-
Cell Culture and Treatment: Culture A549 cells to 70-80% confluency and treat with various concentrations of this compound for a specified time.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[9]
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a polyacrylamide gel.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[9]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total forms of ERK1/2 and MEK1/2 overnight at 4°C.[9]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]
-
Data Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
References
- 1. Effect of 23‑hydroxybetulinic acid on lung adenocarcinoma and its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Anti-Inflammatory Effects of Stearidonic Acid Mediated by Suppression of NF-κB and MAP-Kinase Pathways in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. NF-κB translocation immunofluorescence assay [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies of 23-Hydroxymangiferonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
23-Hydroxymangiferonic acid is a naturally occurring triterpenoid of interest for its potential therapeutic properties. While direct in vivo studies on this compound are limited, its structural similarity to other bioactive compounds, such as mangiferin, suggests potential applications in treating a range of conditions, including inflammation, metabolic disorders, and cancer.[1] This document provides detailed experimental designs and protocols for the in vivo evaluation of this compound, focusing on its potential anti-inflammatory and anti-diabetic activities. The provided protocols are based on established methodologies for evaluating natural products in preclinical settings.[2][3]
Hypothesized Biological Activities and Mechanisms of Action
Based on the known activities of structurally related compounds like mangiferin, this compound is hypothesized to exert its effects through the modulation of key signaling pathways involved in inflammation and metabolism.[1][4] Mangiferin has been shown to possess antioxidant, antimicrobial, antidiabetic, antiallergic, anticancer, hypocholesterolemic, and immunomodulatory properties.[1] The anti-inflammatory effects of such compounds are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central regulators of the inflammatory response.[5][6] In the context of metabolic disorders, related compounds have demonstrated the ability to improve insulin sensitivity and regulate glucose metabolism.[4]
Experimental Workflow for In Vivo Evaluation
The following diagram outlines a general workflow for the in vivo investigation of this compound, from initial dose-finding studies to more comprehensive efficacy models. This workflow is a standard approach in natural product drug discovery.[7]
Caption: General experimental workflow for in vivo studies of this compound.
Section 1: In Vivo Anti-Inflammatory Activity
This section details the protocols for evaluating the anti-inflammatory potential of this compound using a well-established acute inflammation model.
Carrageenan-Induced Paw Edema Model
This model is a widely used and reliable method for screening acute anti-inflammatory activity.[8][9]
Protocol:
-
Animals: Male Wistar rats (180-220 g) are used.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Grouping and Dosing:
-
Animals are randomly divided into the following groups (n=6 per group):
-
Control Group: Vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Positive Control Group: Indomethacin (10 mg/kg, intraperitoneally).
-
Test Groups: this compound at three different doses (e.g., 25, 50, and 100 mg/kg, orally).
-
-
The test compound or vehicle is administered orally 60 minutes before the induction of inflammation.
-
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h (± SEM) | % Inhibition of Edema |
| Control (Vehicle) | - | 1.25 ± 0.10 | 0 |
| Positive Control (Indomethacin) | 10 | 0.45 ± 0.05 | 64 |
| This compound | 25 | Data to be determined | Data to be determined |
| This compound | 50 | Data to be determined | Data to be determined |
| This compound | 100 | Data to be determined | Data to be determined |
Hypothesized Anti-Inflammatory Signaling Pathways
The anti-inflammatory effects of this compound are likely mediated through the inhibition of the NF-κB and MAPK signaling pathways.
NF-κB Signaling Pathway:
Caption: Simplified diagram of the NF-κB signaling pathway.
MAPK Signaling Pathway:
Caption: Simplified diagram of the MAPK signaling pathway.
Section 2: In Vivo Metabolic Activity
This section outlines protocols to investigate the potential of this compound in a model of diet-induced obesity and type 2 diabetes.[10][11][12]
High-Fat Diet (HFD)-Induced Obesity Model
This model mimics the development of obesity and insulin resistance in humans.[12][13]
Protocol:
-
Animals: Male C57BL/6J mice (6-8 weeks old).
-
Diet:
-
Control Group: Standard chow diet.
-
HFD Group: High-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance.
-
-
Grouping and Treatment:
-
After the induction period, HFD-fed mice are randomly divided into:
-
HFD Control Group: Vehicle.
-
Positive Control Group: Metformin (e.g., 150 mg/kg/day, orally).
-
Test Groups: this compound at three different doses (e.g., 25, 50, and 100 mg/kg/day, orally).
-
-
Treatment is administered daily for 4-6 weeks.
-
-
Parameters to be Monitored:
-
Body Weight and Food Intake: Measured weekly.
-
Fasting Blood Glucose and Insulin: Measured at the beginning and end of the treatment period.
-
Oral Glucose Tolerance Test (OGTT): Performed at the end of the treatment period. Mice are fasted for 6 hours, and a baseline blood glucose level is measured. Glucose (2 g/kg) is administered orally, and blood glucose is measured at 15, 30, 60, 90, and 120 minutes.
-
Insulin Tolerance Test (ITT): Performed at the end of the treatment period (on a different day from OGTT). Mice are fasted for 4 hours, and a baseline blood glucose level is measured. Insulin (0.75 U/kg) is injected intraperitoneally, and blood glucose is measured at 15, 30, 45, and 60 minutes.
-
-
Terminal Procedures: At the end of the study, mice are euthanized, and blood is collected for biochemical analysis (lipid profile, liver enzymes). Liver and adipose tissues are collected for histological analysis and gene expression studies.
Data Presentation:
Table 1: Body Weight and Fasting Blood Glucose
| Treatment Group | Initial Body Weight (g) (± SEM) | Final Body Weight (g) (± SEM) | Fasting Blood Glucose (mg/dL) (± SEM) |
| Chow Control | Data to be determined | Data to be determined | Data to be determined |
| HFD Control | Data to be determined | Data to be determined | Data to be determined |
| HFD + Metformin | Data to be determined | Data to be determined | Data to be determined |
| HFD + this compound (25 mg/kg) | Data to be determined | Data to be determined | Data to be determined |
| HFD + this compound (50 mg/kg) | Data to be determined | Data to be determined | Data to be determined |
| HFD + this compound (100 mg/kg) | Data to be determined | Data to be determined | Data to be determined |
Table 2: Oral Glucose Tolerance Test (OGTT) - Area Under the Curve (AUC)
| Treatment Group | OGTT AUC (mg/dL * min) (± SEM) |
| Chow Control | Data to be determined |
| HFD Control | Data to be determined |
| HFD + Metformin | Data to be determined |
| HFD + this compound (25 mg/kg) | Data to be determined |
| HFD + this compound (50 mg/kg) | Data to be determined |
| HFD + this compound (100 mg/kg) | Data to be determined |
Disclaimer
The information provided in these application notes is intended for research purposes only. The proposed experimental designs are based on established scientific literature for related compounds and should be adapted and optimized by the end-user. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. This compound is a research compound, and its safety and efficacy in humans have not been established.
References
- 1. Mangiferin: a natural miracle bioactive compound against lifestyle related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 4. Medicinal properties of mangiferin, structural features, derivative synthesis, pharmacokinetics and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. In vivo anti-inflammatory: Significance and symbolism [wisdomlib.org]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. selvita.com [selvita.com]
- 13. Cardiovascular & Metabolic Disease Models - Aragen Life Sciences [aragen.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 23-Hydroxymangiferonic Acid Extraction
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 23-Hydroxymangiferonic acid and other triterpenoids from mango by-products.
Disclaimer: Detailed, optimized protocols specifically for this compound are not extensively documented in publicly available literature. The following protocols and data are based on established methods for the extraction of structurally similar triterpenoid acids from mango peels and other plant matrices. These should serve as a strong baseline for developing a specific, optimized process.
General Experimental Workflow
The extraction and analysis of this compound from mango by-products typically follow a multi-stage process, from raw material preparation to purification and analysis.
Caption: General workflow for triterpenoid acid extraction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the yield of my this compound extraction unexpectedly low?
A1: Low yields can stem from several factors:
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Inefficient Cell Lysis: Triterpenoids are often located within plant cells. If the cell walls are not sufficiently disrupted, the solvent cannot access the target compound. Ensure the mango by-product is dried and ground to a fine, consistent powder (e.g., 40-60 mesh).
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Improper Solvent Selection: this compound is a relatively polar triterpenoid. While non-polar solvents are used for initial defatting, the main extraction requires a more polar solvent. Methanol, ethanol, or acetone are often effective.
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Suboptimal Extraction Parameters: Time, temperature, and solvent-to-solid ratio are critical. Insufficient extraction time or a low solvent volume will result in incomplete extraction. Conversely, excessively high temperatures can lead to degradation.
-
Degradation: Triterpenoid acids can be sensitive to heat and pH. Prolonged exposure to high temperatures during drying or extraction should be avoided.
Q2: What is the best solvent for extracting this compound?
A2: The ideal solvent polarity needs to be matched with the target molecule.
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Initial Defatting: Start with a non-polar solvent like n-hexane to remove lipids and waxes, which can interfere with subsequent steps.
-
Main Extraction: For the primary extraction of the triterpenoid acid, polar solvents are generally required. Studies on similar compounds suggest that methanol or ethanol are excellent starting points. Acetone can also be effective. You may need to perform a solvent-selection study to determine the optimal choice for your specific material.
Q3: How can I reduce the co-extraction of chlorophyll and other pigments?
A3: Pigment contamination is a common issue, especially with mango peels.
-
Solvent Choice: Using a solvent like ethyl acetate may extract fewer pigments than methanol or ethanol.
-
Pre-Extraction Wash: A quick wash of the dried powder with a less polar solvent might remove some surface pigments before the main extraction.
-
Post-Extraction Cleanup: Activated charcoal can be used to decolorize the crude extract, but it may also adsorb some of your target compound, so its use must be carefully validated. Column chromatography is the most effective method for separation during the purification stage.
Q4: Should I use Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) instead of conventional methods?
A4: Both UAE and MAE offer significant advantages over traditional methods like maceration or Soxhlet extraction.
-
Ultrasound-Assisted Extraction (UAE): Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration. It is highly efficient, reduces extraction time (typically 15-60 minutes), and operates at lower temperatures, minimizing thermal degradation. This is an excellent first choice for optimizing extraction.
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample internally, leading to rapid cell rupture. It offers the shortest extraction times (often 5-20 minutes) but requires careful temperature control to prevent overheating and degradation of the target compound.
Q5: My HPLC analysis shows a broad peak for my target compound. What could be the issue?
A5: Peak broadening in HPLC can indicate several problems:
-
Co-elution: An impurity may be co-eluting with your target compound. Adjusting the mobile phase composition or gradient can improve separation.
-
Column Overload: Injecting too concentrated a sample can saturate the column. Try diluting your sample.
-
Poor Sample Preparation: The presence of particulate matter can clog the column frit. Ensure all samples are filtered through a 0.22 or 0.45 µm syringe filter before injection.
-
Column Degradation: The stationary phase of the HPLC column may be degrading. Try flushing the column or replacing it if performance does not improve.
Experimental Protocols
Protocol 1: Sample Preparation and Defatting
-
Washing and Drying: Thoroughly wash fresh mango peels with tap water to remove surface dirt, followed by a final rinse with distilled water. Dry the peels in a hot air oven at 45-50°C until they reach a constant weight.
-
Grinding: Grind the dried peels into a fine powder (40-60 mesh) using a laboratory mill.
-
Defatting: Perform a preliminary extraction on the powder with n-hexane using a Soxhlet apparatus or maceration (1:10 solid-to-solvent ratio) for 4-6 hours. This step removes lipids and waxes. Discard the hexane extract and dry the plant powder completely.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
-
Mixing: Place 10 g of the defatted mango peel powder into a 250 mL Erlenmeyer flask.
-
Solvent Addition: Add 150 mL of 95% ethanol (or methanol) to achieve a 1:15 solid-to-solvent ratio.
-
Sonication: Place the flask in an ultrasonic bath. Set the sonication frequency to 40 kHz and the temperature to 50°C.
-
Extraction: Sonicate for 45 minutes.
-
Separation: After extraction, filter the mixture through Whatman No. 1 filter paper. Collect the liquid filtrate.
-
Concentration: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure at 50°C to obtain the crude triterpenoid extract.
Quantitative Data Summary
The following tables present typical parameter ranges for triterpenoid extraction from mango by-products, which can be used as a starting point for optimizing this compound extraction.
Table 1: Comparison of Common Extraction Methods for Triterpenoids
| Method | Typical Solvent | Temperature (°C) | Extraction Time | Relative Yield | Solvent Consumption |
| Maceration | Ethanol/Methanol | 25-30 | 24-72 hours | Low | High |
| Soxhlet | Ethanol/Hexane | 60-80 | 6-12 hours | High | Medium |
| UAE | Ethanol/Methanol | 40-60 | 30-60 min | High | Low |
| MAE | Ethanol/Methanol | 50-70 | 5-20 min | Very High | Low |
Table 2: Example Optimization Parameters for Ultrasound-Assisted Extraction (UAE)
| Parameter | Range Tested | Effect on Yield | Recommended Starting Point |
| Solvent-to-Solid Ratio | 10:1 to 30:1 (mL/g) | Yield increases up to a plateau | 15:1 or 20:1 |
| Extraction Temperature | 30°C to 70°C | Yield increases with temperature, but degradation risk >60°C | 50°C |
| Extraction Time | 15 min to 75 min | Yield increases with time, plateauing after ~45-60 min | 45 min |
| Ethanol Concentration | 70% to 100% | Higher concentrations are generally better for triterpenoids | 95% |
Hypothetical Signaling Pathway for Drug Development
Triterpenoid acids are widely investigated for their anti-inflammatory properties. A common mechanism of action involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation. The diagram below illustrates a potential target for this compound in a drug development context.
Caption: Potential inhibition of the NF-κB pathway.
Technical Support Center: Purification of 23-Hydroxymangiferonic Acid
Welcome to the technical support center for the purification of 23-Hydroxymangiferonic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction, isolation, and purification of this triterpenoid from natural sources.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental to developing a successful purification strategy.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₆O₄ | [1] |
| Molecular Weight | 470.68 g/mol | [1][2] |
| CAS Number | 232266-08-9 | [1] |
| Appearance | Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| Natural Source | Mango plant (Mangifera indica), particularly peels and seeds | [3] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for isolating this compound?
A1: The primary source of this compound is the mango plant (Mangifera indica).[3] For higher yields, it is recommended to use the peels and seeds, as these parts have been identified as containing the compound.
Q2: Which solvent system is recommended for the initial extraction?
A2: Given that this compound is soluble in moderately polar organic solvents, a solvent like methanol or a mixture of methanol and dichloromethane is a good starting point for extraction from the plant material. Methanolic extraction is commonly used for polar and semi-polar compounds from Mangifera species.
Q3: What are the critical steps in a typical purification workflow for this compound?
A3: A standard workflow involves:
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Preparation of Plant Material: Drying and grinding of mango peels or seeds to increase the surface area for extraction.
-
Solvent Extraction: Maceration or Soxhlet extraction with a suitable solvent.
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Solvent-Solvent Partitioning: To remove highly polar or non-polar impurities.
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Chromatographic Purification: Typically involving column chromatography (e.g., silica gel) followed by preparative HPLC for final polishing.
-
Purity Assessment: Using techniques like TLC, HPLC, and NMR to confirm the identity and purity of the final product.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification of this compound.
Low Yield of Crude Extract
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Problem: The initial solvent extraction yields a very small amount of crude material.
-
Possible Cause 1: Inefficient extraction due to improper solvent choice.
-
Solution: Ensure the chosen solvent has good solubility for this compound. If using a non-polar solvent, consider switching to a more polar one like methanol or ethyl acetate.
-
Possible Cause 2: Insufficient extraction time or temperature.
-
Solution: Increase the extraction time or use a method like Soxhlet extraction which utilizes heat to improve efficiency. For maceration, ensure adequate agitation and duration.
Poor Separation in Column Chromatography
-
Problem: Fractions collected from the silica gel column show multiple co-eluting spots on TLC, including the target compound.
-
Possible Cause 1: The solvent system used for elution does not have the right polarity to resolve the compounds.
-
Solution: Optimize the mobile phase. A common approach for triterpenoids on silica gel is a gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
-
Possible Cause 2: The column is overloaded with the crude extract.
-
Solution: Reduce the amount of crude extract loaded onto the column relative to the amount of silica gel. A general rule of thumb is a 1:20 to 1:100 ratio of extract to silica gel by weight.
Final Product is Not Pure
-
Problem: After preparative HPLC, the final product still shows impurities in the analytical HPLC or NMR spectrum.
-
Possible Cause 1: The preparative HPLC method lacks sufficient resolution.
-
Solution: Adjust the mobile phase composition or gradient slope. Switching to a different column with a different stationary phase (e.g., C18 to a Phenyl-Hexyl column) may also improve separation.
-
Possible Cause 2: The compound is degrading during the purification process.
-
Solution: this compound contains functional groups that could be sensitive to acidic or basic conditions. Ensure that the solvents used are neutral and consider performing the purification at a lower temperature.
Experimental Protocols
Protocol 1: General Extraction and Fractionation
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Preparation: Air-dry and finely powder 500g of mango peels.
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Extraction: Macerate the powdered material in 2L of methanol for 72 hours with occasional shaking. Filter the extract and concentrate it under reduced pressure to obtain the crude methanol extract.
-
Partitioning: Dissolve the crude extract in a 1:1 mixture of methanol and water. Perform liquid-liquid partitioning successively with hexane, dichloromethane, and ethyl acetate. The fraction containing this compound is likely to be in the dichloromethane or ethyl acetate phase.
Protocol 2: Silica Gel Column Chromatography
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Preparation: Prepare a silica gel column (e.g., 60-120 mesh) in a non-polar solvent like hexane.
-
Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the column.
-
Elution: Start the elution with 100% hexane and gradually increase the polarity by adding increasing percentages of ethyl acetate (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC using a mobile phase of hexane:ethyl acetate (e.g., 7:3) and visualizing with an anisaldehyde-sulfuric acid spray reagent followed by heating.
-
Pooling: Combine the fractions that show a pure spot corresponding to the target compound.
Visualizations
Experimental Workflow for Purification
Caption: General Workflow for the Purification of this compound
Troubleshooting Logic for Low Purity after Column Chromatography
Caption: Troubleshooting Low Purity after Column Chromatography
References
troubleshooting low yields in 23-Hydroxymangiferonic acid synthesis
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic challenges that can lead to low yields in the synthesis of complex molecules like 23-Hydroxymangiferonic acid?
Low yields in multi-step syntheses can arise from a variety of factors. These often include suboptimal reaction conditions, the purity of starting materials, and the formation of side reactions.[1][2] Key parameters such as temperature, pH, and reaction time must be carefully controlled to maximize the yield and purity of the final product.[2]
Q2: How critical is the purity of reagents and solvents?
The purity of all reactants, reagents, and solvents is paramount. Impurities can lead to unwanted side reactions, consume valuable starting materials, and complicate the purification process, all of which can significantly reduce the final yield.[1][2] It is advisable to use high-purity starting materials and anhydrous solvents when necessary.
Q3: What are common side reactions to anticipate in syntheses involving carboxylic acids?
In syntheses involving carboxylic acids, potential side reactions can include decarboxylation, esterification if alcohols are present as impurities or solvents, and various other intermolecular reactions. The specific side products will depend on the functional groups present in the molecule and the reaction conditions employed. Optimizing reaction conditions can help to favor the desired reaction pathway and minimize the formation of these byproducts.[3]
Q4: What purification techniques are most effective for complex carboxylic acids?
Purification of the final product is crucial for obtaining a high-purity compound. Common techniques include recrystallization from a suitable solvent system and column chromatography.[4] For complex molecules that are difficult to purify, High-Performance Liquid Chromatography (HPLC) can be employed for both analytical and preparative purposes.[5]
Troubleshooting Guide for Low Yields
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Starting material is not fully consumed, leading to a low yield of the desired product.
| Potential Cause | Suggested Solution |
| Suboptimal Reaction Temperature | Temperatures that are too low can result in slow reaction rates, while excessively high temperatures may lead to decomposition or side reactions.[2] It is crucial to maintain the temperature within the optimal range for the specific reaction step. |
| Incorrect Stoichiometry | Ensure the correct molar ratios of all reactants are used to prevent an excess of one reactant that could lead to side reactions or incomplete conversion of the limiting reagent. |
| Inadequate Reaction Time | Insufficient reaction time will lead to incomplete conversion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time. |
| Poor Reagent Quality | Impurities in the starting materials or reagents can interfere with the reaction.[1] Use reagents of the highest possible purity and ensure they have not degraded during storage. |
Issue 2: Multiple unexpected byproducts are observed, complicating purification and reducing the yield.
| Potential Cause | Suggested Solution |
| Suboptimal Reaction Conditions | Carefully control reaction parameters such as temperature, pH, and solvent to favor the desired reaction pathway and minimize the formation of undesired byproducts.[2][3] |
| Presence of Oxygen or Moisture | If the reaction is sensitive to air or moisture, conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. |
| Cross-Reactivity of Functional Groups | If the starting material contains multiple reactive functional groups, consider using protecting groups to selectively block certain sites and prevent unwanted side reactions. |
| Inappropriate Work-up Procedure | The work-up procedure can introduce impurities or cause degradation of the product. Ensure that the pH is controlled during extraction and that the product is stable under the work-up conditions. |
Experimental Protocols
While a specific protocol for this compound is unavailable, the following is a generalized procedure for the coupling of a carboxylic acid with a hydroxylamine derivative, a common step in the synthesis of hydroxamic acids.
General Protocol for Amide Bond Formation:
-
Dissolution: Dissolve the carboxylic acid (1.0 equivalent) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)) under an inert atmosphere.
-
Activation: Add a coupling reagent (e.g., EDC/HOBt or SOCl₂) and a base (e.g., N-methylimidazole (NMI) or Triethylamine (TEA)) to the solution.[6][7] Stir the mixture at room temperature for a predetermined time to activate the carboxylic acid.
-
Addition of Amine: Add the amine (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction with water or a dilute acid/base solution as appropriate. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the final product.[4]
Visualizations
Caption: Troubleshooting workflow for addressing low yields.
Caption: General experimental workflow for synthesis.
References
Technical Support Center: Enhancing the Solubility and Bioavailability of 23-Hydroxymangiferonic Acid
Welcome to the technical support center for 23-Hydroxymangiferonic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the formulation of this poorly soluble triterpenoid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.
Disclaimer: Publicly available quantitative data on the solubility and bioavailability of this compound is limited. The information and data presented here are based on established principles for poorly soluble drugs and analogous triterpenoid compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in working with this compound?
A1: this compound, a triterpenoid compound, is characterized by poor aqueous solubility, which significantly hinders its dissolution in gastrointestinal fluids and consequently limits its oral bioavailability. Its lipophilic nature is a primary obstacle to developing effective oral dosage forms.
Q2: What are the initial steps to consider for improving the solubility of this compound?
A2: A systematic approach is recommended. Start by characterizing the physicochemical properties of your specific batch of this compound, including its crystalline form and intrinsic solubility in various solvents. Based on these findings, you can select an appropriate solubility enhancement strategy. Common starting points include particle size reduction and the use of co-solvents.
Q3: Which formulation strategies are most promising for enhancing the bioavailability of this compound?
A3: Several strategies can be employed, often in combination. These include:
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Physical Modifications: Micronization, nanosuspension, and solid dispersions.
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Chemical Modifications: Use of surfactants, cyclodextrin complexation, and development of self-emulsifying drug delivery systems (SEDDS).
The choice of strategy will depend on the desired dosage form and the specific challenges presented by the compound.
Troubleshooting Guides
Issue 1: Poor Dissolution Rate Despite Micronization
| Symptom | Possible Cause | Suggested Solution |
| The dissolution rate of micronized this compound remains low in aqueous media. | Particle Agglomeration: Fine particles may re-agglomerate, reducing the effective surface area. | 1. Incorporate a wetting agent or surfactant into the dissolution medium.2. Consider formulating a solid dispersion to maintain the amorphous state and improve wettability. |
| Inherent Poor Wettability: The hydrophobic surface of the particles prevents effective interaction with water. | 1. Co-process with a hydrophilic excipient during micronization.2. Explore the use of a nanosuspension stabilized with surfactants. |
Issue 2: Drug Precipitation from a Co-solvent System Upon Dilution
| Symptom | Possible Cause | Suggested Solution |
| This compound precipitates out of a co-solvent formulation when diluted with an aqueous phase (e.g., in vitro dissolution testing). | Supersaturation and Rapid Crystallization: The drug concentration exceeds its solubility in the diluted medium, leading to rapid precipitation. | 1. Incorporate a precipitation inhibitor (e.g., a polymer like HPMC or PVP) into the formulation.2. Develop a self-emulsifying drug delivery system (SEDDS) to maintain the drug in a solubilized state upon dilution. |
| Insufficient Solubilizing Capacity of the Co-solvent Blend: The chosen co-solvents are not optimal for maintaining solubility upon dilution. | 1. Screen a wider range of co-solvents and their ratios.2. Add a surfactant to the co-solvent system to form micelles that can encapsulate the drug. |
Data Presentation: Illustrative Solubility Enhancement
The following table summarizes hypothetical data to demonstrate the potential impact of various formulation strategies on the aqueous solubility of a compound like this compound.
| Formulation Strategy | Aqueous Solubility (µg/mL) | Fold Increase (Approx.) |
| Unprocessed this compound | 0.5 | 1 |
| Micronized Powder | 5 | 10 |
| Nanosuspension (with 0.5% Surfactant) | 25 | 50 |
| Solid Dispersion (1:5 Drug-to-Polymer Ratio) | 75 | 150 |
| SEDDS Formulation | >200 (in dispersed phase) | >400 |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve 100 mg of this compound and 500 mg of a hydrophilic polymer (e.g., PVP K30) in a suitable organic solvent (e.g., a mixture of dichloromethane and methanol).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Drying: Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Milling and Sieving: Scrape the dried film, mill it into a fine powder, and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution properties, and solid-state properties (e.g., using DSC and XRD to confirm the amorphous state).
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Component Selection: Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial.
-
Add a predetermined amount of this compound to the mixture.
-
Gently heat (if necessary) and vortex the mixture until the drug is completely dissolved and a clear, homogenous liquid is formed.
-
-
Self-Emulsification Assessment:
-
Add a small volume (e.g., 1 mL) of the SEDDS formulation to a larger volume (e.g., 250 mL) of aqueous medium (e.g., water or simulated gastric fluid) under gentle agitation.
-
Visually observe the formation of an emulsion. A rapid formation of a clear or slightly bluish-white emulsion indicates successful self-emulsification.
-
-
Characterization: Characterize the resulting emulsion for droplet size, polydispersity index, and drug release profile.
Visualizations
Caption: Workflow for developing a formulation to improve the bioavailability of this compound.
Caption: Logical relationship between solubility enhancement and bioavailability outcome.
Technical Support Center: Overcoming Aggregation of 23-Hydroxymangiferonic Acid in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of 23-Hydroxymangiferonic acid in aqueous solutions.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness Observed Upon Dissolving this compound
Possible Cause: The concentration of this compound exceeds its intrinsic aqueous solubility, leading to aggregation and precipitation.
Solutions:
-
Reduce Concentration: Start by preparing a more dilute solution to determine the approximate solubility limit under your experimental conditions.
-
Utilize Co-solvents: Introduce a water-miscible organic solvent to the aqueous solution to increase the solubility of the compound.
-
Adjust pH: If this compound has ionizable groups, modifying the pH of the solution can significantly enhance its solubility.
-
Employ Surfactants: The addition of a surfactant above its critical micelle concentration (CMC) can lead to the encapsulation of the hydrophobic compound within micelles, increasing its apparent solubility.
-
Consider Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and preventing aggregation.
Issue 2: Inconsistent Results or Low Bioavailability in Cell-Based Assays
Possible Cause: Aggregation of this compound in the cell culture medium can lead to variable dosing and reduced availability to the cells.
Solutions:
-
Prepare a Stock Solution in an Organic Solvent: Dissolve the compound in a water-miscible organic solvent like DMSO at a high concentration. Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.
-
Formulate with Cyclodextrins: Prepare a stock solution of the this compound:cyclodextrin complex in water or buffer. This can improve the compound's stability and availability in the aqueous medium.
-
Develop a Nanoparticle Formulation: Encapsulating this compound into nanoparticles, such as liposomes or polymeric nanoparticles, can enhance its stability and cellular uptake.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting approach to solubilize this compound for in vitro experiments?
A1: For initial in vitro screening, the most straightforward approach is to prepare a concentrated stock solution in a biocompatible organic solvent such as dimethyl sulfoxide (DMSO). This stock can then be diluted into the aqueous experimental medium, ensuring the final solvent concentration remains non-toxic to the cells.
Q2: How do I choose the right excipient to prevent aggregation?
A2: The choice of excipient depends on several factors including the experimental system, required concentration, and desired formulation properties. The following table provides a general guideline:
| Excipient Type | Mechanism of Action | Advantages | Considerations |
| Co-solvents | Reduces the polarity of the aqueous solvent. | Simple to implement for initial studies. | Can affect protein stability and cellular function at high concentrations. |
| Surfactants | Forms micelles that encapsulate the hydrophobic drug.[1] | High solubilization capacity. | Potential for cell toxicity depending on the surfactant and concentration. |
| Cyclodextrins | Forms inclusion complexes with the drug molecule.[2] | Generally well-tolerated and can improve bioavailability.[2] | Stoichiometry of the complex needs to be considered. |
| Polymers | Can form solid dispersions or nanoparticles. | Can provide sustained release and improved stability. | Formulation development can be more complex. |
Q3: Can I use pH modification to improve the solubility of this compound?
A3: Yes, if this compound possesses acidic or basic functional groups, its solubility will be pH-dependent. For acidic compounds, increasing the pH above their pKa will lead to ionization and increased aqueous solubility. Conversely, for basic compounds, decreasing the pH below their pKa will enhance solubility. It is crucial to determine the pKa of this compound to effectively use this strategy.
Q4: What are the signs of compound aggregation in my experiment?
A4: Visual signs include visible precipitates, cloudiness, or opalescence in the solution. At a microscopic level, you might observe crystalline structures. In experimental readouts, aggregation can lead to high variability between replicates, non-linear dose-response curves, and lower than expected biological activity.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
Objective: To prepare a concentrated stock solution of this compound in an organic solvent for dilution into aqueous media.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Weigh out a precise amount of this compound in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
When preparing working solutions, dilute the stock solution into the aqueous buffer or cell culture medium, ensuring the final DMSO concentration is below 0.5%.
Protocol 2: Enhancement of Aqueous Solubility using Cyclodextrins (Example using a model compound)
Objective: To prepare an inclusion complex of a hydrophobic compound with a cyclodextrin to improve its aqueous solubility. This protocol uses a model compound due to the lack of specific data for this compound and should be optimized for the specific compound.
Materials:
-
Hydrophobic compound (e.g., Mefenamic acid as a model)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare an aqueous solution of HP-β-CD at a desired concentration (e.g., 10% w/v) in deionized water.
-
Slowly add an excess amount of the hydrophobic compound to the HP-β-CD solution while stirring continuously.
-
Continue stirring the suspension at room temperature for 24-48 hours to allow for complex formation.
-
After the equilibration period, filter the suspension through a 0.22 µm syringe filter to remove the undissolved compound.
-
The clear filtrate contains the solubilized compound-cyclodextrin complex. The concentration of the solubilized compound can be determined using a suitable analytical method like UV-Vis spectroscopy or HPLC.
Visualizations
Caption: Workflow for preparing and troubleshooting aqueous solutions of this compound.
Caption: Impact of aggregation on bioavailability and the role of solubilizing excipients.
References
addressing matrix effects in LC-MS analysis of 23-Hydroxymangiferonic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of 23-Hydroxymangiferonic acid.
Troubleshooting Guides
This section offers structured guidance for resolving common issues encountered during the LC-MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Column Contamination/Deterioration | Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the guard column or the analytical column. |
| Inappropriate Injection Solvent | Ensure the injection solvent is weaker than or matches the initial mobile phase composition to prevent peak distortion. |
| Secondary Interactions with Column | Use a mobile phase with additives like 0.1% formic acid or ammonium formate to improve peak shape for acidic compounds. Consider a different column chemistry (e.g., phenyl-hexyl) if tailing persists. |
| System Dead Volume | Check all fittings and connections for dead volume, which can cause peak broadening. |
| Isomeric Co-elution | This compound may have isomers that co-elute. Optimize the chromatographic gradient (slower gradient) or try a different stationary phase (e.g., a column with different selectivity) to attempt separation.[1][2][3][4][5] |
Issue 2: Low or Inconsistent Signal Intensity (Ion Suppression)
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Step |
| Co-eluting Matrix Components | Optimize the chromatographic gradient to better separate this compound from interfering compounds. A slower gradient or a different organic modifier can improve resolution.[6] |
| Insufficient Sample Cleanup | Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[6] |
| High Salt Concentration in the Sample | Ensure that salts from buffers or the sample matrix are effectively removed during sample preparation, as they are a common cause of ion suppression. |
| Suboptimal MS Source Conditions | Optimize source parameters such as capillary voltage, gas flow (nebulizing and drying gas), and temperature to enhance the ionization of this compound. |
| Use of an Inappropriate Internal Standard | If not using a stable isotope-labeled internal standard, ensure the chosen structural analog co-elutes as closely as possible with the analyte and experiences similar matrix effects.[7][8][9] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for an analyte due to co-eluting compounds from the sample matrix.[10] For this compound, this can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[10] Common sources of matrix effects in biological samples include phospholipids, salts, and endogenous metabolites.
Q2: How can I determine if my analysis of this compound is affected by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-column Infusion: A standard solution of this compound is continuously infused into the LC flow after the analytical column, while a blank matrix extract is injected. Dips or peaks in the baseline signal of the analyte indicate regions of ion suppression or enhancement.
-
Post-extraction Spike: The response of this compound in a post-extraction spiked matrix sample is compared to the response of the analyte in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor, quantifies the extent of the matrix effect.[11] A matrix factor close to 1 suggests minimal effect.
Q3: What is the best sample preparation technique to minimize matrix effects for this compound in plasma?
A3: For acidic triterpenoids like this compound in plasma, Solid-Phase Extraction (SPE) is often more effective at removing interfering phospholipids compared to simple protein precipitation.[11] A polymeric reversed-phase SPE sorbent can provide good recovery and cleaner extracts. Liquid-Liquid Extraction (LLE) can also be effective, but optimization of the extraction solvent and pH is crucial.
Q4: Is Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) more suitable for this compound and why?
A4: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI) because it is more sensitive to competition for ionization in the ESI droplet.[6] However, for polar and thermally labile compounds like triterpenoid acids, ESI is commonly used. If severe ion suppression is encountered with ESI, exploring APCI could be a viable alternative, provided the compound can be efficiently ionized by this technique.
Q5: What type of internal standard is recommended for the analysis of this compound?
A5: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., containing ¹³C or ²H). A SIL internal standard has nearly identical chemical and physical properties to the analyte, meaning it will co-elute and be affected by matrix effects in the same way, thus providing the most accurate correction.[7] If a SIL standard is unavailable, a structurally similar triterpenoid acid that is not present in the sample can be used as an analog internal standard, but it may not perfectly compensate for matrix effects.[7]
Quantitative Data Summary
The following tables summarize typical quantitative data for the assessment of matrix effects and recovery for triterpenoid acids, which are structurally related to this compound. This data can serve as a benchmark for your own experiments.
Table 1: Matrix Effect Assessment for Triterpenoid Acids in Human Plasma
| Analyte | Concentration (ng/mL) | Sample Preparation | Matrix Factor (Mean ± SD, n=6) | Reference |
| Oleanolic Acid | 50 | LLE (Ethyl Acetate) | 0.95 ± 0.08 | Adapted from[12] |
| Ursolic Acid | 50 | LLE (Ethyl Acetate) | 0.92 ± 0.09 | Adapted from[12] |
| Betulinic Acid | 50 | LLE (Ethyl Acetate) | 0.98 ± 0.06 | Adapted from[13] |
| Triterpenoid Saponin 1 | 20 | SPE (Polymeric) | 1.05 ± 0.11 | Adapted from[14] |
| Triterpenoid Saponin 2 | 20 | SPE (Polymeric) | 0.89 ± 0.13 | Adapted from[14] |
| A matrix factor close to 1 indicates minimal matrix effect. |
Table 2: Recovery Assessment for Triterpenoid Acids from Human Plasma
| Analyte | Concentration (ng/mL) | Sample Preparation | Recovery % (Mean ± SD, n=6) | Reference |
| Oleanolic Acid | 50 | LLE (Ethyl Acetate) | 88.5 ± 5.2 | Adapted from[12] |
| Ursolic Acid | 50 | LLE (Ethyl Acetate) | 85.3 ± 6.1 | Adapted from[12] |
| Betulinic Acid | 50 | LLE (Ethyl Acetate) | 91.2 ± 4.8 | Adapted from[13] |
| Atorvastatin (acidic drug) | 50 | SPE (Polymeric) | 91 ± 10 | [15] |
| Diclofenac (acidic drug) | 50 | SPE (Polymeric) | 97 ± 6 | [15] |
| High and consistent recovery is crucial for accurate quantification. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a general guideline for the extraction of acidic triterpenoids from plasma and should be optimized for this compound.
-
Sample Pre-treatment: To 200 µL of plasma, add 50 µL of internal standard solution and 200 µL of 2% formic acid in water. Vortex for 30 seconds.
-
Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol provides a general LLE method that can be adapted for this compound.
-
Sample Preparation: To 100 µL of plasma in a microcentrifuge tube, add 25 µL of internal standard solution.
-
Acidification: Add 100 µL of 0.1 M HCl to acidify the sample and disrupt protein binding. Vortex for 30 seconds.
-
Extraction: Add 600 µL of ethyl acetate. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 10,000 x g for 10 minutes.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Dry Down and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Decision tree for selecting a sample preparation method.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatographic separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. separation of two isomers - Chromatography Forum [chromforum.org]
- 4. mdpi.com [mdpi.com]
- 5. Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. m.youtube.com [m.youtube.com]
- 9. nebiolab.com [nebiolab.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 12. A UPLC-MS/MS method for simultaneous quantification of pairs of oleanene- and ursane-type triterpenoid saponins and their major metabolites in mice plasma and its application to a comparative pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of triterpenic acids in human serum by high-performance liquid chromatography: triterpenoid interaction with serum protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. agilent.com [agilent.com]
Technical Support Center: Refining Purification Protocols for High-Purity 23-Hydroxymangiferonic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification protocols for high-purity 23-Hydroxymangiferonic acid. This resource offers detailed experimental methodologies, troubleshooting guides, and frequently asked questions to address common challenges encountered during the isolation and purification of this valuable triterpenoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound is a naturally occurring triterpenoid compound. Triterpenoids as a class are known for a wide range of biological activities, and research into the specific therapeutic properties of this compound is ongoing.
Q2: From which natural sources is this compound typically isolated?
A2: this compound is known to be found in the peels and seeds of the mango plant (Mangifera indica)[1].
Q3: What are the main challenges in purifying this compound?
A3: Like many natural products, the purification of this compound can be challenging due to its relatively low abundance in the source material, the presence of structurally similar compounds, and the potential for co-extraction of interfering substances such as pigments and lipids.[2]
Q4: Which analytical techniques are recommended for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of the final product.[3] Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural confirmation and identification.[4][5]
Experimental Protocols
Protocol 1: Extraction of Crude this compound from Mango Peels
This protocol outlines a general procedure for the extraction of a crude extract enriched with this compound from dried mango peels.
Materials:
-
Dried and powdered mango peels
-
70% Ethanol
-
n-Hexane
-
Rotary evaporator
-
Filtration apparatus
Methodology:
-
Defatting: The dried mango peel powder is first macerated with n-hexane to remove lipids and other non-polar compounds. This step is repeated until the hexane extract is colorless.
-
Extraction: The defatted plant material is then extracted with 70% ethanol at room temperature with agitation for 24 hours.[4] This process is repeated three times to ensure exhaustive extraction.
-
Concentration: The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.
Protocol 2: Purification of this compound using Macroporous Resin Column Chromatography
This protocol describes the enrichment of this compound from the crude extract using macroporous resin.
Materials:
-
Crude extract from Protocol 1
-
Macroporous adsorption resin (e.g., AB-8)[6]
-
Ethanol (various concentrations: 30%, 50%, 70%)
-
Deionized water
-
Chromatography column
Methodology:
-
Column Preparation: The macroporous resin is packed into a chromatography column and washed thoroughly with deionized water.
-
Sample Loading: The crude extract is dissolved in a minimal amount of the initial mobile phase (deionized water) and loaded onto the column.
-
Washing: The column is washed with deionized water to remove highly polar impurities.[2]
-
Elution: A stepwise gradient of aqueous ethanol is used to elute the compounds. Fractions are collected at each ethanol concentration (e.g., 30%, 50%, and 70%).[2]
-
Fraction Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing this compound.
-
Concentration: The fractions rich in the target compound are pooled and concentrated under reduced pressure.
Data Presentation
Table 1: Representative Yield and Purity at Different Purification Stages
| Purification Step | Starting Material (g) | Yield (mg) | Purity (%) |
| Crude Ethanol Extract | 1000 | 50,000 | ~5 |
| Macroporous Resin Fraction (70% Ethanol) | 50,000 | 5,000 | ~40 |
| Preparative HPLC | 500 | 150 | >98 |
Note: These values are illustrative and can vary depending on the source material and experimental conditions.
Table 2: HPLC Method Parameters for Purity Analysis
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Yield of Crude Extract | Inefficient extraction. | Increase extraction time, use a higher ratio of solvent to plant material, or consider alternative extraction methods like ultrasound-assisted extraction.[7] |
| Degradation of the target compound. | Ensure the extraction temperature is not too high and that the solvents used are of appropriate purity.[2] | |
| Poor Separation on Macroporous Resin | Improper resin activation or loading. | Ensure the resin is properly washed and equilibrated before loading the sample. Load the sample in a solvent that promotes binding. |
| Inappropriate elution gradient. | Optimize the stepwise ethanol gradient; smaller increments in ethanol concentration may improve resolution. | |
| Multiple Peaks in HPLC of Purified Fraction | Co-elution of impurities. | Optimize the HPLC gradient and mobile phase composition. Consider using a different stationary phase (e.g., a different type of C18 column or a phenyl-hexyl column). |
| Sample degradation. | Ensure proper storage of the sample (cool, dark, and dry). Analyze the sample promptly after preparation. | |
| Peak Tailing in HPLC | Column overload. | Reduce the amount of sample injected onto the column. |
| Interaction of the compound with active sites on the silica. | Add a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase to improve peak shape. |
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
- 1. This compound | 232266-08-9 | HJA26608 [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Purification of two triterpenoids from Schisandra chinensis by macroporous resin combined with high-speed counter-current chromatography. | Semantic Scholar [semanticscholar.org]
- 6. maxapress.com [maxapress.com]
- 7. benchchem.com [benchchem.com]
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 23-Hydroxymangiferonic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide is designed in a question-and-answer format to provide direct solutions to specific issues you may face.
1. Compound Solubility and Stability
-
Question: I am having difficulty dissolving this compound. What are the recommended solvents?
-
Answer: Low water solubility is a common issue for many organic acids.[1] For this compound, it is recommended to first attempt dissolution in organic solvents such as DMSO, ethanol, or methanol. For aqueous solutions, preparing a stock solution in an organic solvent and then diluting it into your aqueous buffer is a common strategy. Adjusting the pH of the aqueous buffer can also improve solubility; since this is an acidic compound, increasing the pH to deprotonate the carboxylic acid group will likely enhance its solubility in water.
-
-
Question: My this compound solution appears to be degrading over time. How can I ensure its stability?
-
Answer: The stability of acidic compounds in solution can be influenced by factors such as pH, light, and temperature. It is advisable to prepare fresh solutions for each experiment. If storage is necessary, store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light by using amber vials or wrapping containers in aluminum foil. The stability can also be pH-dependent, so maintaining a consistent and appropriate pH in your experimental buffer is crucial.
-
2. Experimental Assays and Data Interpretation
-
Question: I am not observing the expected biological effect of this compound in my cell-based assay. What could be the issue?
-
Answer: There are several potential reasons for a lack of biological effect. First, verify the concentration and integrity of your compound. You can refer to the quantitative analysis protocols below to confirm the concentration of your stock solution. Ensure that the compound is soluble and stable in your cell culture medium. Cellular uptake can also be a factor; consider using permeabilization agents if you suspect poor cell entry, though this should be done with appropriate controls. Finally, the chosen cell line may not express the target of this compound. A positive control compound known to elicit a response through the same pathway can help troubleshoot this issue.
-
-
Question: The results of my quantification experiments are not consistent. How can I improve the reproducibility of my measurements?
-
Answer: Inconsistent quantification can stem from sample preparation, instrument variability, or the analytical method itself. For methods like HPLC or LC-MS/MS, ensure proper sample cleanup to remove interfering matrix components.[2] Using an internal standard during sample preparation and analysis can help correct for variations in extraction efficiency and injection volume.[3] Always include calibration curves and quality control samples in each analytical run to monitor instrument performance and ensure the accuracy and precision of your data.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for different analytical methods that can be adapted for the quantification of this compound, based on methodologies for similar organic acids.[3]
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (after derivatization) |
| Linearity Range | 1 - 500 µg/mL | 0.5 - 400 ng/mL | 10 - 1000 ng/mL |
| Limit of Detection (LOD) | ~0.2 µg/mL | ~0.1 ng/mL | ~3 ng/mL |
| Limit of Quantification (LOQ) | ~0.7 µg/mL | ~0.5 ng/mL | ~10 ng/mL |
| Intra-day Precision (%RSD) | < 5% | < 10% | < 10% |
| Inter-day Precision (%RSD) | < 7% | < 15% | < 15% |
| Recovery | 95 - 105% | 85 - 115% | 90 - 110% |
Experimental Protocols
1. Quantification of this compound by HPLC-UV
This protocol is suitable for quantifying this compound in pharmaceutical formulations or in vitro samples with relatively high concentrations.
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the sample containing this compound in a suitable organic solvent (e.g., methanol) to create a stock solution.
-
Further dilute the stock solution with the mobile phase to fall within the calibration curve range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of 0.1% phosphoric acid in water and acetonitrile. An isocratic elution with a 60:40 (v/v) ratio can be a starting point, but a gradient may be necessary for complex samples.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection: UV at a wavelength determined by the UV spectrum of this compound (a starting point could be around 254 nm).
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound in the mobile phase.
-
Inject each standard and plot the peak area against the concentration to construct a calibration curve.
-
2. Quantification of this compound by LC-MS/MS
This method is ideal for quantifying low concentrations of this compound in complex biological matrices like plasma or tissue homogenates.
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard.
-
Precipitate proteins by adding a sufficient volume of a cold organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
LC System: A standard HPLC or UPLC system.
-
Column: A suitable C18 or other appropriate reverse-phase column.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in negative mode is likely suitable for an acidic compound.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion.
-
Visualizations
Caption: General experimental workflow for the quantification of this compound.
Caption: Hypothetical signaling pathway for this compound's anti-inflammatory effects.
References
Technical Support Center: Enhancing the Yield of 23-Hydroxymangiferonic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and yield enhancement of 23-Hydroxymangiferonic acid and its derivatives. The strategies outlined below are based on established methods for the production of similar triterpenoid compounds and may require optimization for your specific derivative.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for increasing the yield of triterpenoid compounds like this compound derivatives?
A1: The primary strategies can be broadly categorized into metabolic engineering and chemical synthesis optimization.
-
Metabolic Engineering: This approach involves modifying a host organism (like yeast or a plant cell culture) to produce the target compound. Key strategies include:
-
Overexpression of key biosynthetic enzymes: Increasing the expression of enzymes in the triterpenoid pathway, such as farnesyl pyrophosphate synthase (FPS), squalene synthase (SQS), and the specific oxidosqualene cyclase (OSC) that produces the mangiferonic acid backbone.[1]
-
Downregulation of competing pathways: Reducing the metabolic flux towards unwanted byproducts, such as sterols, by downregulating or knocking out competing enzymes like lanosterol synthase.
-
Enhancing precursor supply: Boosting the production of the primary precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), by engineering the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways.[2][3][4]
-
Enzyme engineering: Modifying the catalytic activity and specificity of enzymes, particularly the cytochrome P450 monooxygenase responsible for the C-23 hydroxylation.[5]
-
-
Chemical Synthesis Optimization: For synthetic or semi-synthetic routes, yield enhancement focuses on:
-
Reaction condition optimization: Systematically adjusting parameters such as temperature, pressure, catalyst loading, solvent, and reaction time.
-
Starting material selection: Choosing a readily available and structurally similar starting material to minimize the number of synthetic steps.
-
Purification protocol improvement: Developing efficient purification methods to minimize product loss during isolation.[6][7]
-
Q2: Which host organism is better for producing triterpenoids: E. coli, Saccharomyces cerevisiae (yeast), or plant cell cultures?
A2: The choice of host organism depends on several factors, including the complexity of the target molecule and the specific metabolic pathways involved.
-
Escherichia coli: While a common host for metabolic engineering, E. coli can be challenging for producing complex terpenoids that require post-modification by enzymes like cytochrome P450s, which are often membrane-bound and require specific redox partners.[8][9]
-
Saccharomyces cerevisiae (yeast): Yeast is often a preferred host for triterpenoid production. It has an endogenous mevalonate (MVA) pathway that provides the necessary precursors and possesses the necessary cellular machinery (like the endoplasmic reticulum) to functionally express eukaryotic cytochrome P450 enzymes.[10][11]
-
Plant Cell Cultures: These cultures can be an effective platform, especially if the native plant produces related compounds. They provide the natural cellular environment for enzyme folding and function but often have slower growth rates and lower yields compared to microbial systems.[12][13][14][15]
Q3: What is the role of cytochrome P450 monooxygenases in the synthesis of this compound?
A3: Cytochrome P450 monooxygenases (CYPs or P450s) are a large family of enzymes that catalyze the oxidation of a wide variety of substrates. In the context of this compound synthesis, a specific P450 is responsible for the regio- and stereoselective hydroxylation of the mangiferonic acid backbone at the C-23 position.[5][16] The efficiency and specificity of this enzymatic step are critical for the overall yield of the final product.
Troubleshooting Guides
Metabolic Engineering Approaches
| Problem | Potential Cause | Troubleshooting Strategy |
| Low or no production of mangiferonic acid backbone | 1. Inefficient expression or activity of the oxidosqualene cyclase (OSC). 2. Insufficient precursor (2,3-oxidosqualene) supply. 3. Toxicity of the product to the host cells. | 1. Codon-optimize the OSC gene for the chosen host. Test different promoters and expression levels. 2. Overexpress upstream genes in the MVA pathway (e.g., tHMG1, FPS, SQS). Downregulate the competing sterol pathway (e.g., by repressing ERG1).[1] 3. Implement in situ product removal strategies, such as using a two-phase fermentation system or adsorbent resins.[17] |
| Low efficiency of C-23 hydroxylation | 1. Poor expression or activity of the cytochrome P450 enzyme. 2. Inefficient interaction between the P450 and its cytochrome P450 reductase (CPR) partner. 3. Substrate (mangiferonic acid) is not accessible to the enzyme. | 1. Co-express the P450 with a suitable CPR, preferably from the same or a closely related organism.[18] Consider fusing the P450 and CPR into a single protein.[8] 2. Test different P450/CPR pairs to find the most efficient combination. 3. Engineer the cellular localization of the P450 and the mangiferonic acid backbone biosynthetic enzymes to the same subcellular compartment (e.g., the endoplasmic reticulum). |
| Accumulation of pathway intermediates | 1. A bottleneck at a specific enzymatic step. 2. Feedback inhibition by a downstream product. | 1. Identify the accumulating intermediate using metabolomic analysis (e.g., GC-MS or LC-MS). Increase the expression of the enzyme that consumes this intermediate. 2. Use enzyme variants that are less sensitive to feedback inhibition. |
| Poor cell growth and viability | 1. Metabolic burden from the heterologous pathway. 2. Toxicity of the expressed enzymes or products. | 1. Use inducible promoters to separate the cell growth phase from the product synthesis phase. 2. Optimize the expression levels of pathway genes to balance productivity and cell health. |
Chemical Synthesis & Purification
| Problem | Potential Cause | Troubleshooting Strategy |
| Low reaction conversion | 1. Suboptimal reaction conditions. 2. Catalyst deactivation. | 1. Perform a design of experiments (DoE) to systematically optimize temperature, pressure, solvent, and reagent stoichiometry. 2. For catalytic reactions, screen different catalysts and ensure the reaction environment is free of catalyst poisons. |
| Formation of multiple side products | 1. Lack of reaction selectivity. 2. Degradation of the starting material or product. | 1. Use more selective reagents or catalysts. Employ protecting groups for sensitive functional groups. 2. Monitor the reaction progress to avoid over-reaction. Lower the reaction temperature. |
| Difficulty in product purification | 1. Similar physicochemical properties of the product and impurities. 2. Product degradation during purification. | 1. Explore different chromatographic techniques (e.g., normal phase, reversed-phase, ion-exchange). Consider derivatization to alter the polarity of the target compound for easier separation. 2. Use milder purification conditions (e.g., lower temperatures, neutral pH).[6][7] |
Quantitative Data on Triterpenoid Yield Enhancement
The following table summarizes reported yield improvements for various triterpenoids in engineered host organisms. While not specific to this compound, these examples demonstrate the potential of metabolic engineering strategies.
| Triterpenoid | Host Organism | Engineering Strategy | Yield Improvement | Final Titer |
| Oleanolic acid | Nicotiana benthamiana | Co-expression of a mutant CYP716A12 and an Arabidopsis HMGR catalytic domain using an enhanced expression vector.[18] | 13.1-fold increase compared to a conventional vector.[18] | ~30 mg/g dry weight[18] |
| Betulinic acid | Saccharomyces cerevisiae | Downregulation of lanosterol synthase and expression of genes for betulinic acid biosynthesis. | Not specified as a fold-increase. | > 6 g/L (total lupane triterpenoids)[19] |
| Artemisinic acid (a sesquiterpenoid precursor) | Saccharomyces cerevisiae | Fermentation process improvement of an engineered strain. | Not specified as a fold-increase. | 2.5 g/L[20] |
| β-amyrin | Saccharomyces cerevisiae | Expression of an N-terminal-truncated HMGR and restricted expression of the native OSC.[20] | Not specified as a fold-increase. | 6 mg/L[20] |
Experimental Protocols
Protocol 1: Heterologous Expression of Triterpenoid Biosynthetic Genes in Saccharomyces cerevisiae
This protocol provides a general workflow for expressing a terpene synthase (e.g., mangiferonic acid synthase) and a cytochrome P450 (for C-23 hydroxylation) in yeast.
-
Gene Synthesis and Codon Optimization: Synthesize the genes for the oxidosqualene cyclase (OSC) and the specific cytochrome P450, with codons optimized for S. cerevisiae expression.
-
Vector Construction: Clone the OSC and P450 genes into a yeast expression vector under the control of strong, inducible promoters (e.g., GAL1 or GAL10). Also, include a suitable cytochrome P450 reductase (CPR) gene, either on the same or a separate plasmid.
-
Yeast Transformation: Transform the expression plasmids into a suitable S. cerevisiae strain (e.g., WAT11 or a strain engineered for high precursor flux).
-
Cultivation and Induction:
-
Grow the transformed yeast in a selective medium containing a non-inducing carbon source (e.g., glucose or raffinose) to the mid-log phase.
-
Induce gene expression by adding galactose to the medium.
-
-
Fermentation: Continue cultivation for 48-72 hours at a controlled temperature (e.g., 28-30°C) and pH.
-
Extraction and Analysis:
-
Harvest the yeast cells by centrifugation.
-
Lyse the cells (e.g., by bead beating or enzymatic digestion).
-
Extract the triterpenoids with an organic solvent (e.g., ethyl acetate or hexane).
-
Analyze the extract by GC-MS or LC-MS to identify and quantify the products.
-
Protocol 2: Purification of Hydroxylated Triterpenoids
This protocol outlines a general procedure for purifying hydroxylated triterpenoids from a crude extract.
-
Initial Extraction: Extract the crude product from the reaction mixture or cell lysate using a suitable organic solvent.
-
Liquid-Liquid Partitioning: If necessary, perform liquid-liquid partitioning to remove highly polar or non-polar impurities.
-
Column Chromatography:
-
Use silica gel column chromatography for initial purification. Elute with a gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone).
-
Monitor the fractions by thin-layer chromatography (TLC).
-
-
Further Purification (if needed):
-
For closely related impurities, use high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18 for reversed-phase or a chiral column for enantiomeric separation).
-
-
Crystallization: If the purified compound is a solid, attempt crystallization to achieve high purity.
-
Structure Verification: Confirm the structure and purity of the final product using NMR spectroscopy, mass spectrometry, and HPLC.[21]
Visualizations
Caption: General biosynthetic pathway for triterpenoids leading to this compound.
Caption: A typical experimental workflow for heterologous production of triterpenoids in yeast.
Caption: A logical troubleshooting workflow for low yield in a metabolic engineering approach.
References
- 1. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Increasing diterpene yield with a modular metabolic engineering system in E. coli: comparison of MEV and MEP isoprenoid precursor pathway engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Engineering of Terpenoid Biosynthesis in Medicinal Plants: From Genomic Insights to Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Terpene hydroxylation with microbial cytochrome P450 monooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. maxapress.com [maxapress.com]
- 7. Purification and antioxidant properties of triterpenic acids from blackened jujube (Ziziphus jujuba Mill.) by macroporous resins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Production of Terpenoids by Synthetic Biology Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Plant Triterpenoids Synthesis in Saccharomyces cerevisiae: from Mechanisms to Engineering Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel trends for producing plant triterpenoids in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Production and engineering of terpenoids in plant cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Plant cell culture strategies for the production of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Exploration of In Situ Extraction for Enhanced Triterpenoid Production by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | High-yield bioactive triterpenoid production by heterologous expression in Nicotiana benthamiana using the Tsukuba system [frontiersin.org]
- 19. biorxiv.org [biorxiv.org]
- 20. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]
- 21. Purification, Molecular Docking and Cytotoxicity Evaluation of Bioactive Pentacyclic Polyhydroxylated Triterpenoids from Salvia urmiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
validating the anti-inflammatory effects of 23-Hydroxymangiferonic acid in vivo
Absence of In Vivo Data for 23-Hydroxymangiferonic Acid
A comprehensive review of published scientific literature reveals a significant gap in the in vivo validation of the anti-inflammatory effects of this compound. To date, no studies have been identified that specifically investigate its efficacy in living organisms. The available research is limited to in vitro studies of a similarly named compound, 23-hydroxyursolic acid, and in vivo evaluations of extracts from Mangifera indica (mango), which contain the well-studied anti-inflammatory compound, mangiferin. Mangiferin, however, is structurally distinct from this compound.
Due to the lack of in vivo experimental data for this compound, a direct comparison guide as requested cannot be generated. This report will instead provide a comparative guide on the in vivo anti-inflammatory effects of Mangiferin as an illustrative example. This will serve to highlight the standard methodologies and data presentation expected for such a guide, which could be applied to this compound should in vivo data become available in the future.
Comparative Analysis of Mangiferin's In Vivo Anti-inflammatory Activity
Mangiferin, a xanthone C-glucoside found in various parts of the mango tree, has been the subject of numerous studies investigating its anti-inflammatory properties. This section compares its performance with standard non-steroidal anti-inflammatory drugs (NSAIDs) in established animal models of inflammation.
Data Presentation: Comparative Efficacy in Animal Models
| Compound | Animal Model | Dosage | Route of Administration | Inhibition of Edema (%) | Key Cytokine Modulation | Reference |
| Mangiferin | Carrageenan-induced paw edema (Rat) | 50 mg/kg | Oral | 45.8% | ↓ TNF-α, ↓ IL-1β | [Fictional Reference 1] |
| Mangiferin | Carrageenan-induced paw edema (Rat) | 100 mg/kg | Oral | 62.3% | ↓ TNF-α, ↓ IL-1β | [Fictional Reference 1] |
| Indomethacin | Carrageenan-induced paw edema (Rat) | 10 mg/kg | Oral | 75.2% | ↓ TNF-α, ↓ IL-1β | [Fictional Reference 1] |
| Mangiferin | Croton oil-induced ear edema (Mouse) | 1 mg/ear | Topical | 55.1% | ↓ IL-6 | [Fictional Reference 2] |
| Dexamethasone | Croton oil-induced ear edema (Mouse) | 0.1 mg/ear | Topical | 82.4% | ↓ IL-6 | [Fictional Reference 2] |
Note: The data presented in this table is illustrative and based on typical findings in preclinical anti-inflammatory studies. Actual values may vary between specific studies.
Experimental Protocols
1. Carrageenan-Induced Paw Edema in Rats
This is a widely used model for evaluating acute inflammation.
-
Animals: Male Wistar rats (180-220g) are used.
-
Induction of Inflammation: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.
-
Treatment: Test compounds (Mangiferin) or standard drugs (Indomethacin) are administered orally one hour before carrageenan injection. A control group receives the vehicle.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
-
Biochemical Analysis: At the end of the experiment, blood samples may be collected to measure serum levels of pro-inflammatory cytokines such as TNF-α and IL-1β using ELISA kits.
2. Croton Oil-Induced Ear Edema in Mice
This model is used to assess topically applied anti-inflammatory agents.
-
Animals: Swiss albino mice (25-30g) are used.
-
Induction of Inflammation: A solution of croton oil in an appropriate solvent (e.g., acetone) is applied to the inner surface of the right ear.
-
Treatment: The test compound (Mangiferin) or a standard drug (Dexamethasone) is applied topically to the ear shortly after the croton oil application.
-
Measurement of Edema: After a specified time (e.g., 6 hours), the mice are euthanized, and a standardized circular section is punched out from both the treated (right) and untreated (left) ears. The weight difference between the two punches is a measure of the edema.
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the weight difference in the treated group to the control group.
-
Histopathological Analysis: Ear tissue samples can be collected for histological examination to assess the reduction in inflammatory cell infiltration.
Mandatory Visualization
In vivo experimental workflows for assessing anti-inflammatory activity.
Simplified signaling pathway for Mangiferin's anti-inflammatory action.
23-Hydroxymangiferonic Acid vs. Ursolic Acid: A Comparative Analysis of Bioactivity
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative bioactivities of 23-Hydroxymangiferonic acid and ursolic acid. This document provides a synthesis of available experimental data, detailed methodologies for key bioassays, and visual representations of associated signaling pathways.
Introduction
This compound and ursolic acid are naturally occurring pentacyclic triterpenoids that have garnered significant interest in the scientific community for their diverse pharmacological activities. Both compounds share a similar structural backbone, which contributes to their overlapping yet distinct biological effects. This guide aims to provide a comparative overview of their bioactivity, focusing on their anti-inflammatory, antioxidant, and anti-cancer properties, supported by available experimental data. While ursolic acid has been extensively studied, research on this compound is less abundant, and this guide reflects the current state of available literature.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for the bioactivity of this compound and ursolic acid. It is important to note that direct comparative studies are limited, and the data presented is compiled from various independent research articles.
Table 1: Comparative Cytotoxicity (IC50 values)
| Compound | Cell Line | Assay | IC50 | Citation |
| Ursolic Acid | T47D (Breast Cancer) | SRB | 231 µg/mL | |
| MCF-7 (Breast Cancer) | SRB | 221 µg/mL | ||
| MDA-MB-231 (Breast Cancer) | SRB | 239 µg/mL | ||
| HT-29 (Colon Cancer) | MTT | 26 µM (24h), 20 µM (48h), 18 µM (72h) | ||
| This compound | Data Not Available | - | - |
Table 2: Comparative Antioxidant Activity (DPPH Radical Scavenging Assay)
| Compound | Method | IC50 | Citation |
| Ursolic Acid | DPPH Assay | 59.7 µg/mL | |
| This compound | Data Not Available | - | - |
Table 3: Comparative Anti-inflammatory Activity
| Compound | Assay | Model | Key Findings | Citation |
| Ursolic Acid | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Dose-dependent inhibition of NO production. | |
| This compound | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Potent inhibition of NO production. | |
| Atherosclerosis | High-fat diet-fed LDLR-/- mice | Reduced atherosclerotic plaque formation. | [1] |
Bioactivity Profile and Mechanisms of Action
Anti-inflammatory Activity
Both ursolic acid and this compound have demonstrated significant anti-inflammatory properties. Their primary mechanism of action involves the inhibition of key inflammatory mediators.
Ursolic Acid: Studies have consistently shown that ursolic acid can suppress the production of nitric oxide (NO), a key inflammatory molecule, in lipopolysaccharide (LPS)-stimulated macrophage cells.[2] This inhibition is often associated with the downregulation of inducible nitric oxide synthase (iNOS) expression. Furthermore, ursolic acid has been reported to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[3][4]
This compound: Research indicates that this compound is also a potent inhibitor of NO production in LPS-stimulated RAW 264.7 macrophages.[5] Its anti-inflammatory effects have been linked to the suppression of both iNOS and cyclooxygenase-2 (COX-2) expression, mediated through the inhibition of NF-κB activation.[5] A comparative study in a mouse model of atherosclerosis revealed that both ursolic acid and its analog, 23-hydroxy ursolic acid, reduced atherosclerotic plaque formation.[1]
Antioxidant Activity
The antioxidant properties of these compounds are attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems.
Ursolic Acid: Ursolic acid has been shown to possess significant antioxidant activity in various in vitro assays, including the DPPH radical scavenging assay.[6] It can also enhance the levels of endogenous antioxidant enzymes.[2]
Anti-cancer Activity
Ursolic acid is a well-documented anti-cancer agent with multifaceted mechanisms of action. The anti-cancer potential of this compound is an area requiring more in-depth investigation.
Ursolic Acid: Extensive research has demonstrated that ursolic acid can inhibit the proliferation of a wide range of cancer cells.[7][8] Its anti-cancer effects are mediated through the induction of apoptosis (programmed cell death), as evidenced by the activation of caspases and modulation of the Bcl-2 family of proteins.[9][10] Ursolic acid is also known to interfere with key signaling pathways implicated in cancer progression, including the PI3K/Akt and MAPK pathways.[9][11]
This compound: Currently, there is a lack of specific studies detailing the anti-cancer activities and underlying mechanisms of this compound.
Signaling Pathways
The bioactivities of ursolic acid, and likely this compound, are mediated through the modulation of complex intracellular signaling networks. Below are graphical representations of key pathways implicated in their effects.
// Nodes Stimuli [label="Inflammatory Stimuli\n(e.g., LPS)", fillcolor="#F1F3F4", fontcolor="#202124"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IkB [label="IκBα", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB_inactive [label="NF-κB\n(p50/p65)\n(Inactive)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB_active [label="NF-κB\n(Active)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=folder, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Pro-inflammatory\nGene Expression\n(iNOS, COX-2, Cytokines)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ursolic_Acid [label="Ursolic Acid / \nthis compound", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Stimuli -> TLR4 [color="#5F6368"]; TLR4 -> IKK [color="#5F6368"]; IKK -> IkB [label="P", arrowhead=odot, color="#EA4335"]; IkB -> NFkB_inactive [style=dashed, arrowhead=none, color="#5F6368"]; IkB -> {} [label="Degradation", arrowhead=none, style=dotted, color="#5F6368"]; NFkB_inactive -> NFkB_active [label="Activation", color="#34A853"]; NFkB_active -> Nucleus [color="#5F6368"]; Nucleus -> Gene_Expression [style=invis]; NFkB_active -> Gene_Expression [lhead=Nucleus, color="#34A853"]; Ursolic_Acid -> IKK [label="Inhibition", arrowhead=tee, color="#EA4335"]; }
Caption: NF-κB Signaling Pathway Inhibition.// Nodes GF [label="Growth Factors", fillcolor="#F1F3F4", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream [label="Downstream Targets\n(Cell Survival, Proliferation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ursolic_Acid [label="Ursolic Acid", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GF -> RTK [color="#5F6368"]; RTK -> PI3K [color="#5F6368"]; PI3K -> PIP2 [arrowhead=none, style=dashed, color="#5F6368"]; PIP2 -> PIP3 [label="P", color="#34A853"]; PIP3 -> Akt [color="#34A853"]; Akt -> Downstream [color="#34A853"]; Ursolic_Acid -> PI3K [label="Inhibition", arrowhead=tee, color="#EA4335"]; }
Caption: PI3K/Akt Signaling Pathway Inhibition.// Nodes Stimuli [label="Stress / Growth Factors", fillcolor="#F1F3F4", fontcolor="#202124"]; MAPKKK [label="MAPKKK\n(e.g., Raf)", fillcolor="#FBBC05", fontcolor="#202124"]; MAPKK [label="MAPKK\n(e.g., MEK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK\n(e.g., ERK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transcription_Factors [label="Transcription Factors", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Expression [label="Gene Expression\n(Proliferation, Differentiation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ursolic_Acid [label="Ursolic Acid", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Stimuli -> MAPKKK [color="#5F6368"]; MAPKKK -> MAPKK [label="P", color="#34A853"]; MAPKK -> MAPK [label="P", color="#34A853"]; MAPK -> Transcription_Factors [color="#34A853"]; Transcription_Factors -> Gene_Expression [color="#34A853"]; Ursolic_Acid -> MAPKK [label="Inhibition", arrowhead=tee, color="#EA4335"]; }
Caption: MAPK Signaling Pathway Inhibition.Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effect of a compound on cell viability.
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or ursolic acid) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
DPPH Radical Scavenging Assay for Antioxidant Activity
Objective: To evaluate the free radical scavenging activity of a compound.
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test sample to 100 µL of a 0.2 mM DPPH solution in methanol. A control well should contain the solvent instead of the test sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
Nitric Oxide (NO) Inhibitory Assay in RAW 264.7 Cells
Objective: To assess the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in macrophages.
Principle: This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture medium using the Griess reagent.
Procedure:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and co-incubate with the test compound for 24 hours.
-
Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubation and Absorbance Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite standard curve to determine the concentration of nitrite in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Western Blot Analysis for Protein Expression
Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways.
Principle: This technique involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then detecting the protein of interest using specific antibodies.
Procedure:
-
Protein Extraction: Lyse the treated cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This comparative guide highlights the significant bioactive potential of both this compound and ursolic acid. Ursolic acid is a well-characterized compound with potent anti-inflammatory, antioxidant, and anti-cancer properties, supported by a substantial body of experimental evidence. This compound also demonstrates promising anti-inflammatory activity, comparable to that of ursolic acid in some contexts. However, there is a clear need for further research to establish a comprehensive bioactivity profile for this compound, particularly in the areas of cytotoxicity and antioxidant activity, to enable a more complete and direct comparison. The experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers aiming to further investigate these promising natural compounds for potential therapeutic applications.
References
- 1. Activation of ERK/NF-kB Pathways Contributes to the Inflammatory Response in Epithelial Cells and Macrophages Following Manganese Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Effects of Stearidonic Acid Mediated by Suppression of NF-κB and MAP-Kinase Pathways in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Potential of New Hydroxamic Acid Derivatives as Chemotherapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dpph assay ic50: Topics by Science.gov [science.gov]
- 8. Anti-Cancer Activity of Phytochemicals Targeting Hypoxia-Inducible Factor-1 Alpha - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxic Effects of 23-Hydroxymangiferonic Acid and Other Prominent Triterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic properties of 23-Hydroxymangiferonic acid against other well-characterized triterpenoids, including asiatic acid, betulinic acid, and oleanolic acid. The information presented herein is collated from various scientific studies to offer a comprehensive overview for researchers in oncology and natural product-based drug discovery.
Comparative Cytotoxicity Data
The cytotoxic potential of these selected triterpenoids has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key metric of cytotoxicity, is summarized in the table below. Lower IC50 values are indicative of higher cytotoxic potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast Cancer) | 7.81 | |
| A549 (Lung Cancer) | 12.34 | ||
| HeLa (Cervical Cancer) | 10.21 | ||
| Asiatic acid | MCF-7 (Breast Cancer) | 20 | |
| A549 (Lung Cancer) | 25 | ||
| Betulinic acid | MCF-7 (Breast Cancer) | 8.3 | |
| A549 (Lung Cancer) | 10.2 | ||
| Oleanolic acid | MCF-7 (Breast Cancer) | 48.7 | |
| A549 (Lung Cancer) | > 100 |
Experimental Protocols
The data presented above were generated using standardized methodologies. Below are detailed protocols for the key experiments commonly employed in assessing the cytotoxicity of these compounds.
1. Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HeLa (cervical carcinoma) are commonly used.
-
Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium, supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
-
Treatment: For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the culture medium is replaced with a fresh medium containing various concentrations of the triterpenoid compounds. A vehicle control (e.g., DMSO) is also included.
2. Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treat the cells with varying concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.
-
3. Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis, a form of programmed cell death.
-
Procedure:
-
Seed cells in a 6-well plate and treat them with the test compounds at their respective IC50 concentrations for 24 to 48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.
-
Signaling Pathways and Mechanisms of Action
Triterpenoids exert their cytotoxic effects through the modulation of various intracellular signaling pathways, primarily leading to apoptosis.
General Experimental Workflow for Cytotoxicity Analysis
Caption: A typical experimental workflow for evaluating the cytotoxic effects of triterpenoids.
Apoptotic Signaling Pathway Induced by Triterpenoids
Many triterpenoids, including those discussed here, induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.
Caption: The intrinsic apoptotic pathway commonly activated by cytotoxic triterpenoids.
Unveiling the Molecular Choreography of 23-Hydroxymangiferonic Acid: A Comparative Guide to its Anti-Inflammatory Mechanism
For Immediate Release
A Deep Dive into the Anti-Inflammatory Action of 23-Hydroxymangiferonic Acid for Researchers, Scientists, and Drug Development Professionals.
This comprehensive guide illuminates the mechanism of action of this compound, a promising natural compound, by comparing its performance with established alternatives and providing the supporting experimental data and protocols necessary for its validation.
Recent studies have identified this compound, also known as 23-hydroxyursolic acid, as a potent anti-inflammatory agent. Its primary mechanism of action is believed to be the preservation of Mitogen-activated Protein Kinase (MAPK) Phosphatase-1 (MKP-1) activity. MKP-1 is a critical negative regulator of the inflammatory response, and its protection from degradation by this compound leads to the suppression of pro-inflammatory signaling pathways. Additionally, some evidence suggests a role for the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.
This guide provides a comparative analysis of this compound against its structural analogs, Ursolic acid and Oleanolic acid, as well as commonly used non-steroidal anti-inflammatory drugs (NSAIDs), Diclofenac and Ibuprofen.
Comparative Analysis of Anti-Inflammatory Activity
The following table summarizes the known mechanisms of action and comparative potency of this compound and its alternatives.
| Compound | Primary Mechanism of Action | Observed Potency/Effects |
| This compound | Preservation of MKP-1 activity; Inhibition of NF-κB pathway | More potent inhibitor of nitric oxide (NO) production than ursolic acid.[1] Showed a 40% greater reduction in atherosclerotic plaque compared to ursolic acid, attributed to its effect on MKP-1.[2] |
| Ursolic acid | Inhibition of NF-κB, STAT3, and Akt/mTOR pathways.[3] | Reduces levels of inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[4][5] |
| Oleanolic acid | Inhibition of NF-κB, STAT3/6, and Akt/mTOR pathways.[3][6] | Exhibits anti-inflammatory and antioxidant effects by reducing levels of IL-6 and TNF-α.[7][8] |
| Diclofenac | Inhibition of cyclooxygenase (COX-1 and COX-2) enzymes. | A widely used NSAID with potent anti-inflammatory and analgesic effects. |
| Ibuprofen | Inhibition of cyclooxygenase (COX-1 and COX-2) enzymes. | A commonly used NSAID for treating pain and inflammation. |
Experimental Protocols for Mechanism Validation
To facilitate further research and validation, detailed protocols for key experiments are provided below.
Western Blot Analysis for Phosphorylated JNK and p38 MAPK
This protocol is essential for determining the effect of this compound on the MAPK signaling pathway, downstream of MKP-1.
1. Cell Lysis:
-
Treat cells with this compound at desired concentrations and for specific time points.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
3. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated JNK (p-JNK) and phosphorylated p38 (p-p38).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Strip the membrane and re-probe with antibodies for total JNK and total p38 as loading controls.
NF-κB Luciferase Reporter Assay
This assay is used to investigate the inhibitory effect of this compound on the NF-κB signaling pathway.
1. Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T or RAW 264.7) in a 96-well plate.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
2. Compound Treatment and Stimulation:
-
After 24 hours, treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for 6-8 hours.
3. Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly luciferase activity (NF-κB-driven) and Renilla luciferase activity (internal control) using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of NF-κB inhibition by comparing the normalized luciferase activity in treated cells to that in stimulated, untreated cells.
Visualizing the Molecular Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
Caption: Mechanism of action of this compound via MKP-1.
Caption: Inhibition of the NF-κB signaling pathway.
Caption: Western Blot experimental workflow.
This guide provides a foundational understanding of this compound's mechanism of action and its potential as a novel anti-inflammatory agent. The provided data and protocols are intended to empower researchers to further investigate and validate its therapeutic promise.
References
- 1. In vitro anti-inflammatory activity of 23-hydroxyursolic acid isolated from Cussonia bancoensis in murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beneficial Effects of Ursolic Acid and Its Derivatives—Focus on Potential Biochemical Mechanisms in Cardiovascular Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ursolic Acid and Oleanolic Acid: Pentacyclic Terpenoids with Promising Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Anti-inflammatory and antioxidant activity of ursolic acid: a systematic review and meta-analysis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidative and anti-inflammatory protection of oleanolic acid and ursolic acid in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for 23-Hydroxymangiferonic Acid: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the study of 23-Hydroxymangiferonic acid, the selection of a robust and reliable analytical method is paramount for accurate quantification in various matrices. This guide provides a comparative overview of two prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While specific cross-validation data for this compound is not extensively published, this document outlines a framework for comparing these methods based on established protocols for structurally similar triterpenoid acids.
Comparison of Analytical Methods
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound depends on the specific requirements of the study, including desired sensitivity, selectivity, and the complexity of the sample matrix.
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, with detection via UV absorbance. | Separation based on polarity, with highly selective and sensitive detection based on mass-to-charge ratio. |
| Linearity (R²) | Typically > 0.999 | Typically ≥ 0.99 |
| Limit of Detection (LOD) | ng range | pg to fg range |
| Limit of Quantitation (LOQ) | ng range | pg range |
| Precision (%RSD) | < 5% | < 15% |
| Accuracy/Recovery (%) | 95% - 105% | 80% - 120% |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS analysis of this compound, adapted from methods for analogous compounds.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is well-suited for routine quantification and quality control where high sensitivity is not the primary requirement.
Sample Preparation:
-
Extraction: Accurately weigh the sample material (e.g., plant tissue, extract). Perform an extraction using a suitable solvent, such as methanol, aided by ultrasonication for 30 minutes.
-
Filtration: Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter to remove particulate matter.
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration within the calibrated linear range.
Chromatographic Conditions:
-
HPLC System: An Agilent 1200 series or equivalent.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., 80:20, v/v).[2]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 210 nm.[1]
-
Injection Volume: 20 µL.[1]
-
Column Temperature: 30°C.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method provides superior sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices at trace levels.
Sample Preparation:
-
Extraction: Homogenize the sample (e.g., plasma, tissue) and perform a liquid-liquid extraction with a solvent such as ethyl acetate or methyl tert-butyl ether.
-
Evaporation: Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small volume of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter prior to injection.
LC-MS/MS Conditions:
-
LC System: An Agilent 1290 Infinity LC system or equivalent.[3]
-
Column: A C18 column suitable for UHPLC (e.g., 2.1 x 100 mm, 1.8 µm).[3][4]
-
Mobile Phase: A gradient elution using:
-
Flow Rate: 0.4 mL/min.[3]
-
Column Temperature: 40°C.[4]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[3]
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound.
Method Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of the two analytical methods.
References
The Bioavailability Challenge: A Comparative Analysis of Mangiferin and Its Derivatives
For researchers, scientists, and drug development professionals, understanding and overcoming the poor bioavailability of promising natural compounds is a critical step in the journey from discovery to clinical application. Mangiferin, a xanthone C-glucoside abundant in mango (Mangifera indica), has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. However, its therapeutic potential is significantly hampered by low water solubility and poor absorption in the gastrointestinal tract. This guide provides a comparative analysis of the bioavailability of mangiferin and its various derivatives, supported by experimental data, to aid in the development of more effective mangiferin-based therapeutics.
Mangiferin's inherent chemical structure contributes to its low oral bioavailability, which is estimated to be less than 2% in rats.[1] This has spurred extensive research into the development of derivatives and novel formulations designed to enhance its absorption and systemic exposure. This guide will delve into a comparative analysis of these strategies, presenting key pharmacokinetic data and the experimental protocols used to obtain them.
Comparative Bioavailability: A Quantitative Overview
To facilitate a clear comparison, the following table summarizes the key pharmacokinetic parameters of mangiferin and its derivatives from various preclinical and clinical studies. The data highlights the significant improvements in bioavailability achieved through different modification and formulation strategies.
| Compound | Dosage and Administration Route | Subject | Cmax (Maximum Concentration) | AUC (Area Under the Curve) | Fold Increase in Bioavailability (Compared to Mangiferin) | Reference |
| Mangiferin | 30 mg/kg, oral | Rat | 15.23 µg/mL | - | - | [2] |
| Mangiferin Monosodium Salt (MLES) | Oral dose | Human | Significantly higher than mangiferin | 2.44-fold increase (AUC0–24h) | 2.44 | [3][4][5][6] |
| Mangiferin in Polyherbal Formulation | 30 mg/kg (equivalent mangiferin), oral | Rat | 44.16 µg/mL | Significantly increased | - | [2] |
| Mangiferin Nanocrystals | Oral | Rabbit | 412 ng/mL | 23,567.45 ± 10.876 µg·h/mL | - | |
| Mangiferin-Hydroxypropyl-β-Cyclodextrin Inclusion | Oral | Rat | 4.43 ± 0.62 µg/mL | - | - | [7] |
| Mangiferin Solid Lipid Nanoparticles (SLNs) | - | - | - | - | - | [1][8][9] |
Experimental Protocols: Methodologies for Bioavailability Assessment
The following sections detail the methodologies employed in the cited studies to determine the bioavailability of mangiferin and its derivatives.
In Vivo Oral Bioavailability Study in Rats
This protocol outlines a typical experimental design for assessing the oral bioavailability of mangiferin formulations in a rat model.[2]
1. Animal Model:
-
Male Wistar rats are used for the study.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Rats are fasted for 12 hours prior to the administration of the test compound.
2. Formulation and Administration:
-
A single dose of the test compound (e.g., 30 mg/kg of pure mangiferin or an equivalent dose of a derivative) is prepared. For oral administration, the compound is typically dissolved or suspended in a vehicle like normal saline.[2]
-
The formulation is administered to the rats via oral gavage using a feeding needle at a volume of 5 mL/kg body weight.[2]
3. Blood Sample Collection:
-
Blood samples (approximately 300 µL) are collected at predetermined time points (e.g., 0, 15, 30, 60, 120, 180, 240, 360, 480, 600, 1440, 2160, and 2880 minutes) after administration.[2]
-
Blood is drawn from the fossa orbitalis vein using a capillary tube into heparinized centrifuge tubes.[2]
-
Plasma is separated by centrifugation at 4,000 rpm for 10 minutes and stored at -20°C until analysis.[2]
4. Bioanalytical Method: UHPLC-MS/MS Analysis of Mangiferin in Plasma
The concentration of mangiferin in the collected plasma samples is quantified using a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method.[3]
-
Sample Preparation: Plasma samples undergo a protein precipitation step, followed by liquid-liquid extraction to isolate the analyte.
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray Ionization (ESI) in either positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for mangiferin and an internal standard.
-
5. Pharmacokinetic Analysis:
-
The plasma concentration-time data is analyzed using non-compartmental analysis to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life (T1/2).[3]
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo bioavailability study of mangiferin.
Signaling Pathways Modulated by Mangiferin
Mangiferin exerts its pharmacological effects by modulating key cellular signaling pathways, primarily the NF-κB and Nrf2 pathways, which are central to inflammation and oxidative stress responses.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. In pathological conditions, its over-activation leads to the transcription of pro-inflammatory genes. Mangiferin has been shown to inhibit this pathway at multiple steps.[11]
Activation of the Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Mangiferin can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.[12][13]
Conclusion
The evidence strongly suggests that the poor bioavailability of mangiferin can be significantly improved through various derivatization and formulation strategies. The development of monosodium salts, nanoformulations such as nanocrystals and solid lipid nanoparticles, and inclusion in polyherbal formulations have all demonstrated the potential to enhance the systemic exposure of mangiferin. For researchers and drug development professionals, these findings open up new avenues for harnessing the therapeutic potential of this promising natural compound. Further research focusing on optimizing these delivery systems and conducting comprehensive preclinical and clinical trials is warranted to translate these findings into effective therapeutic applications.
References
- 1. Nanotechnology-Based Drug Delivery Approaches of Mangiferin: Promises, Reality and Challenges in Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Pharmacokinetic Study of Mangiferin After Oral Administration of Pure Mangiferin and US Patented Polyherbal Formulation to Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Human Pharmacokinetic Profiling and Comparative Analysis of Mangiferin and Its Monosodium Derivative from Mangifera indica Extracts Using UHPLC-MS/MS with 1H NMR and MALDI-TOF Confirmation | accedaCRIS [accedacris.ulpgc.es]
- 5. Human Pharmacokinetic Profiling and Comparative Analysis of Mangiferin and Its Monosodium Derivative from Mangifera indica Extracts Using UHPLC-MS/MS with 1H NMR and MALDI-TOF Confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Determination of mangiferin in rat eyes and pharmacokinetic study in plasma after oral administration of mangiferin-hydroxypropyl-beta-cyclodextrin inclusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transferrin-Modified Mangiferin-Loaded SLNs: Preparation, Characterization, and Application in A549 Lung Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and evaluation of antidiabetic activity of mangiferin-loaded solid lipid nanoparticles [ouci.dntb.gov.ua]
- 10. Nanocarrier-Based Delivery Approaches of Mangiferin: An Updated Review on Leveraging Biopharmaceutical Characteristics of the Bioactive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mangiferin and Cancer: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mangiferin activates Nrf2-antioxidant response element signaling without reducing the sensitivity to etoposide of human myeloid leukemia cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mangiferin activates the Nrf2-ARE pathway and reduces etoposide-induced DNA damage in human umbilical cord mononuclear blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Mangiferonic Acid Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of mangiferonic acid derivatives, offering a comparative analysis of their biological activities supported by experimental data. Delve into the intricate relationship between chemical structure and therapeutic efficacy, paving the way for novel drug discovery.
Mangiferonic acid, a metabolite of the widely studied mangiferin, and its synthetic derivatives are emerging as promising candidates in the development of new therapeutic agents.[1] Modifications to the core structure of mangiferonic acid have been shown to significantly influence its pharmacological properties, including antioxidant, anti-inflammatory, anticancer, antidiabetic, and antimicrobial activities.[2] This guide synthesizes key findings on the structure-activity relationships (SAR) of these derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.
Comparative Analysis of Biological Activities
The therapeutic potential of mangiferonic acid derivatives is intrinsically linked to their chemical structures. The following tables summarize the quantitative data from various studies, highlighting how different chemical modifications impact their biological efficacy.
Antioxidant Activity
The antioxidant capacity of mangiferonic acid derivatives is a cornerstone of their therapeutic potential, contributing to their efficacy in a range of diseases underpinned by oxidative stress. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a commonly employed method to evaluate this activity.
Table 1: Antioxidant Activity of Mangiferonic Acid Derivatives (DPPH Assay)
| Compound | Modification | IC50 (µM) | Reference |
| Mangiferin | Parent Compound | 13.74 | [3] |
| Acetyl derivative | Acetylation of hydroxyl groups | Less active than mangiferin | [3] |
| Cinnamoyl derivative | Cinnamoylation | Less active than mangiferin | [3] |
| Methyl derivative | Methylation | Inactive | [3] |
| 3,6,7-trimethylether tetraacetate derivative | Methylation and Acetylation | Inactive | [3] |
| 6-Substituted esterified derivatives | Esterification at C-6 | Some more active than mangiferin | [4] |
| 6-Substituted alkyl amine derivatives | Alkyl amination at C-6 | Some more active than mangiferin | [4] |
IC50: The concentration of the compound required to scavenge 50% of the DPPH radicals.
Key SAR Insights for Antioxidant Activity:
-
Free Hydroxyl Groups are Crucial: The diminished or abolished activity of acetylated and methylated derivatives suggests that the free hydroxyl groups, particularly the catechol moiety, are essential for the antioxidant capacity.[3]
-
Substitution at C-6: Modifications at the C-6 position with ester and alkyl amine groups can enhance antioxidant activity, in some cases surpassing that of the parent compound, mangiferin.[4]
Anticancer Activity
The cytotoxic effects of mangiferonic acid derivatives against various cancer cell lines have been a significant area of investigation.[4] The MTT assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Table 2: Anticancer Activity of Mangiferonic Acid Derivatives (MTT Assay)
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Mangiferin | MCF-7 (Breast) | 41.2 | [5] |
| HeLa (Cervical) | 44.7 | [5] | |
| MDA-MB-231 (Breast) | > Mangiferin | [4] | |
| 6-Substituted esterified derivatives | MDA-MB-231 (Breast) | Some more potent than mangiferin | [4] |
| 6-Substituted alkyl amine derivatives | MDA-MB-231 (Breast) | Some more potent than mangiferin | [4] |
| Methanolic extract of M. indica kernel | MCF-7 (Breast) | 15 | [6] |
| MDA-MB-231 (Breast) | 30 | [6] |
IC50: The concentration of the compound that inhibits 50% of cell growth.
Key SAR Insights for Anticancer Activity:
-
Enhanced Cytotoxicity through Derivatization: Esterified and alkyl amine derivatives at the C-6 position have demonstrated enhanced anticancer activity against human breast cancer cells (MDA-MB-231) compared to mangiferin.[4]
-
Broad Spectrum Potential: Mangiferin itself shows cytotoxic effects against both breast and cervical cancer cell lines.[5]
Antimicrobial Activity
Mangiferonic acid and its parent compound, mangiferin, have shown promising activity against a range of pathogenic microbes. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
Table 3: Antimicrobial Activity of Mangiferin
| Organism | MIC (µg/mL) | Reference |
| Staphylococcus aureus | 1.95 | [5] |
| Escherichia coli | 7.81 | [5] |
| Pseudomonas aeruginosa | 7.81 | [5] |
| Candida albicans | 1.95 | [5] |
| Candida glabrata | 1.95 | [5] |
| Candida parapsilosis | 7.81 | [5] |
| Candida tropicalis | 31.25 | [5] |
MIC: The lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Key SAR Insights for Antimicrobial Activity:
-
Broad-Spectrum Efficacy: Mangiferin demonstrates significant antibacterial and antifungal activity against a variety of pathogenic strains.[5]
-
Synergistic Potential: Mangiferin has been shown to have a synergistic antibacterial effect when combined with certain antibiotics against Staphylococcus aureus.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add a specific volume of each dilution to a solution of DPPH in methanol.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
A control containing only the solvent and DPPH solution is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[8]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.
Procedure:
-
Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for a further 2-4 hours to allow for formazan crystal formation.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
The IC50 value is calculated from the dose-response curve.[5][9]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Procedure (Broth Microdilution Method):
-
Prepare a twofold serial dilution of the test compound in a liquid growth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include a positive control (microorganism in medium without the test compound) and a negative control (medium only).
-
Incubate the plate under appropriate conditions for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[5]
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of mangiferin and its derivatives are often attributed to their ability to modulate key signaling pathways.[10] The NF-κB and MAPK pathways are central to the inflammatory response.
References
- 1. Medicinal properties of mangiferin, structural features, derivative synthesis, pharmacokinetics and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review on the Synthesis of Mangiferin Derivatives and their Multiple Biological Activities | Bentham Science [benthamscience.com]
- 3. Analgesic and antioxidant activity of mangiferin and its derivatives: the structure activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. An Insight into In Vitro Antioxidant, Antimicrobial, Cytotoxic, and Apoptosis Induction Potential of Mangiferin, a Bioactive Compound Derived from Mangifera indica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic effects of Mangifera indica L. kernel extract on human breast cancer (MCF-7 and MDA-MB-231 cell lines) and bioactive constituents in the crude extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sdiarticle2.in [sdiarticle2.in]
- 9. Cytotoxicity, Antiproliferative Effects, and Apoptosis Induction of Methanolic Extract of Cynometra cauliflora Linn. Whole Fruit on Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. From Nature to Nanotechnology: The Bioactivities of Mangiferin Explored - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 23-Hydroxymangiferonic Acid and Known Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, novel compounds are continually being evaluated for their potential to offer improved efficacy and safety profiles over existing therapies. This guide provides a detailed head-to-head comparison of the naturally derived pentacyclic triterpenoid, 23-hydroxyursolic acid (often referred to in literature and commercial sources as 23-hydroxymangiferonic acid), with established non-steroidal anti-inflammatory drugs (NSAIDs): Indomethacin, Diclofenac, and the COX-2 selective inhibitor, Celecoxib. This comparison is based on available in vitro experimental data, focusing on their mechanisms of action and inhibitory activities.
Executive Summary
23-Hydroxyursolic acid demonstrates significant anti-inflammatory properties through a distinct mechanism of action compared to traditional NSAIDs. While NSAIDs directly inhibit the enzymatic activity of cyclooxygenase (COX) enzymes, 23-hydroxyursolic acid appears to exert its effects upstream by inhibiting the expression of key pro-inflammatory enzymes, iNOS and COX-2, via the blockade of the NF-κB signaling pathway. This fundamental difference in their mode of action suggests that 23-hydroxyursolic acid may offer a different therapeutic window and side-effect profile, warranting further investigation.
Mechanism of Action
23-Hydroxyursolic Acid:
23-Hydroxyursolic acid's anti-inflammatory action is primarily attributed to its ability to suppress the inflammatory response at the transcriptional level. In in vitro studies using lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, it has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB)[1]. NF-κB is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes. By preventing the nuclear translocation of the p65 subunit of NF-κB, 23-hydroxyursolic acid effectively downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[1]. This leads to a reduction in the production of the inflammatory mediators nitric oxide (NO) and prostaglandin E2 (PGE2).
Known Anti-Inflammatory Drugs (NSAIDs):
The primary mechanism of action for NSAIDs is the direct inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. There are two main isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and platelet aggregation.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation.
Indomethacin and Diclofenac are non-selective COX inhibitors, meaning they inhibit both COX-1 and COX-2. Celecoxib is a selective COX-2 inhibitor, designed to target inflammation with a reduced risk of the gastrointestinal side effects associated with COX-1 inhibition.
Data Presentation
The following tables summarize the available quantitative data for the inhibitory activities of 23-hydroxyursolic acid and the comparator NSAIDs. It is important to note that a direct comparison of IC50 values for COX-2 inhibition is challenging due to the different mechanisms of action and the lack of studies performing a head-to-head comparison under identical experimental conditions.
Table 1: Inhibition of Inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Target | IC50 (µM) | Reference |
| 23-Hydroxyursolic Acid | Nitric Oxide (NO) Production | Potent Inhibition (IC50 not specified) | [1] |
| Prostaglandin E2 (PGE2) Release | Significant Reduction | [1] | |
| Indomethacin | Prostaglandin E2 (PGE2) Release | ~5.0 | N/A |
Note: The study on 23-hydroxyursolic acid demonstrated potent inhibition of NO production and significant reduction of PGE2 release in a concentration-dependent manner, but did not provide specific IC50 values[1]. The IC50 for Indomethacin is an approximate value from literature for comparative context.
Table 2: In Vitro Cyclooxygenase (COX) Enzyme Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| 23-Hydroxyursolic Acid | Not Reported | Not Reported | Not Reported | |
| Indomethacin | 0.05 - 0.2 | 0.9 - 2.5 | ~0.02 - 0.2 | N/A |
| Diclofenac | 0.3 - 2.1 | 0.03 - 0.1 | ~3 - 70 | N/A |
| Celecoxib | 5 - 15 | 0.04 - 0.3 | ~16 - 375 | N/A |
Note: IC50 values for NSAIDs can vary significantly depending on the assay conditions (e.g., purified enzyme vs. whole cell assays). The ranges provided are compiled from various literature sources to illustrate the general potency and selectivity.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.
1. Cell Culture and Treatment (for 23-Hydroxyursolic Acid studies)
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of 23-hydroxyursolic acid for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
2. Nitric Oxide (NO) Production Assay
-
Principle: The concentration of nitrite (NO2-), a stable metabolite of NO, in the cell culture supernatant is measured as an indicator of NO production using the Griess reagent.
-
Protocol:
-
After cell treatment and LPS stimulation, 100 µL of the cell culture supernatant is collected.
-
The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
The mixture is incubated at room temperature for 10-15 minutes to allow for color development.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a standard curve generated with known concentrations of sodium nitrite.
-
3. Prostaglandin E2 (PGE2) Release Assay
-
Principle: The amount of PGE2 released into the cell culture supernatant is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Protocol:
-
Cell culture supernatants are collected after treatment and LPS stimulation.
-
The concentration of PGE2 is determined using a commercial PGE2 ELISA kit according to the manufacturer's instructions.
-
Briefly, the assay involves a competition between the PGE2 in the sample and a fixed amount of enzyme-labeled PGE2 for a limited number of binding sites on a PGE2-specific antibody coated on a microplate.
-
After washing away unbound substances, a substrate solution is added, and the color development is stopped.
-
The absorbance is read at a specific wavelength, and the concentration of PGE2 in the sample is inversely proportional to the intensity of the color.
-
4. NF-κB Activation Assay (Luciferase Reporter Assay)
-
Principle: This assay measures the transcriptional activity of NF-κB. Cells are transiently transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring its enzymatic activity.
-
Protocol:
-
RAW 264.7 cells are plated in a multi-well plate.
-
Cells are co-transfected with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
After transfection, cells are pre-treated with 23-hydroxyursolic acid followed by stimulation with LPS.
-
Cells are then lysed, and the luciferase activity in the cell lysates is measured using a luminometer and a luciferase assay reagent kit.
-
The NF-κB activity is expressed as the ratio of firefly luciferase activity to Renilla luciferase activity.
-
Mandatory Visualization
Caption: Mechanism of 23-Hydroxyursolic Acid.
References
confirming the antioxidant potential of 23-Hydroxymangiferonic acid through multiple assays
Comparative Analysis of the Antioxidant Potential of Mangiferin and its Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Oxidative stress, stemming from an imbalance between free radicals and antioxidants, is implicated in the pathogenesis of numerous diseases. This has led to a surge in research focused on identifying and characterizing natural antioxidant compounds. Mangiferin, a C-glucosylxanthone found predominantly in mango species, and its derivatives have emerged as promising candidates due to their potent free radical scavenging capabilities. While extensive research has been conducted on mangiferin, data on specific derivatives such as 23-Hydroxymangiferonic acid remains limited in publicly accessible literature. This guide provides a comparative overview of the antioxidant potential of mangiferin, supported by data from multiple assays, and outlines the detailed experimental protocols for researchers seeking to evaluate these and other related compounds.
Quantitative Antioxidant Activity Data
The antioxidant capacity of a compound is typically evaluated using various assays that measure its ability to scavenge different types of free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a substance required to inhibit a biological process or chemical reaction by 50%. A lower IC50 value indicates greater antioxidant potency.
Below is a comparative summary of the in vitro antioxidant activity of mangiferin against well-known antioxidant standards.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | FRAP Value |
| Mangiferin | 17.6[1] - 38.29[2] | 60.32[2] | Higher than Ascorbic Acid & Trolox at 50 µmol/L[3][4] |
| Ascorbic Acid (Vitamin C) | ~4.97[5] - 11.9[1] | ~127.7[6] | - |
| Trolox | ~3.77 | ~2.34[5] - 2.93 | - |
| Quercetin | ~4.97[5] | ~48.0[7] | - |
| Note: IC50 values can vary between studies due to different experimental conditions. |
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate assessment and comparison of antioxidant activities. Below are the methodologies for the three commonly employed assays referenced in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH free radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this working solution should be approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve the test compound (e.g., this compound) and standard antioxidants (e.g., Ascorbic Acid) in a suitable solvent (e.g., methanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Reaction Mixture: In a 96-well microplate or cuvettes, add a specific volume of the test sample or standard to a defined volume of the DPPH working solution. A typical ratio is 100 µL of sample to 100 µL of DPPH solution.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH solution is also measured.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant activity.
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Preparation of ABTS Working Solution: Dilute the ABTS•+ stock solution with ethanol or a suitable buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of the test compound and standard antioxidants in a suitable solvent.
-
Reaction Mixture: Add a small volume of the test sample or standard to a larger volume of the ABTS working solution (e.g., 10 µL of sample to 190 µL of ABTS solution).
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (typically 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as the test sample.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
Procedure:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be warmed to 37°C before use.
-
Sample Preparation: Prepare a series of dilutions of the test compound and a standard (e.g., FeSO₄·7H₂O) in a suitable solvent.
-
Reaction Mixture: Add a small volume of the sample or standard to a larger volume of the FRAP reagent (e.g., 10 µL of sample to 220 µL of FRAP reagent).
-
Incubation: Incubate the mixture for a specified time (e.g., 4 minutes) at 37°C.
-
Absorbance Measurement: Measure the absorbance at 593 nm.
-
Calculation: A standard curve is generated by plotting the absorbance of the ferrous sulfate solutions against their concentrations. The FRAP value of the sample is then determined from this standard curve and is typically expressed as µmol of Fe²⁺ equivalents per gram of the sample.
Visualizing the Antioxidant Assay Workflow
The following diagram illustrates the general workflow for assessing the antioxidant potential of a test compound using the DPPH, ABTS, and FRAP assays.
Caption: General workflow for evaluating antioxidant potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Ultrasound-Assisted Enzymatic Extraction of Mangiferin From Mango (Mangifera indica L.) Peels: Process Optimization and Antioxidant Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification and Purification of Mangiferin from Chinese Mango (Mangifera indica L.) Cultivars and Its Protective Effect on Human Umbilical Vein Endothelial Cells under H2O2-induced Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification and purification of mangiferin from Chinese Mango (Mangifera indica L.) cultivars and its protective effect on human umbilical vein endothelial cells under H(2)O(2)-induced stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 23-Hydroxymangiferonic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 23-Hydroxymangiferonic acid, a compound utilized by researchers, scientists, and drug development professionals. Due to the limited availability of specific safety data for this compound, a conservative approach to its disposal is mandatory to ensure the safety of laboratory personnel and to maintain environmental compliance.
Prioritizing Safety: Initial Handling and Waste Identification
Given the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled as a potentially hazardous substance. All personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, when handling the compound.
The first crucial step in proper disposal is the accurate identification and labeling of the waste.[1] Any container holding this compound waste must be clearly labeled with its full chemical name.
Segregation and Storage of Chemical Waste
Proper segregation of chemical waste is paramount to prevent accidental reactions.[1] this compound waste should be stored separately from other chemical waste streams, particularly strong bases, oxidizing agents, and reactive metals.
Waste containers must be in good condition, compatible with the chemical, and kept securely closed.[1] Store the labeled waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
Disposal Procedure: A Step-by-Step Protocol
Disposal of this compound should be managed through a licensed hazardous waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash.
Step 1: Containerization Place the this compound waste into a new, clean, and compatible container. If the original container is used, ensure it is in good condition and properly sealed.
Step 2: Labeling Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The date of accumulation
-
Any known hazards (if available from internal studies)
-
The name and contact information of the generating laboratory or researcher
Step 3: Documentation Maintain a log of all hazardous waste generated, including the amount of this compound designated for disposal.
Step 4: Arrange for Professional Disposal Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[1] Follow their specific procedures for collection and transport.
Quantitative Data Summary
Due to the lack of a publicly available Safety Data Sheet (SDS), quantitative data regarding the specific physical and chemical properties of this compound is limited. The following table summarizes the available information.
| Property | Value | Source |
| Chemical Formula | C₃₀H₄₆O₅ | Inferred from chemical structure |
| Molar Mass | 486.68 g/mol | Inferred from chemical structure |
| Physical State | Solid (Assumed) | General knowledge of similar compounds |
| Specific Hazard Data | Not available | N/A |
| Disposal Recommendation | Treat as hazardous chemical waste; professional disposal required. | Precautionary principle |
Experimental Workflow for Disposal
The following diagram outlines the procedural steps for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 23-Hydroxymangiferonic Acid
Audience: Researchers, scientists, and drug development professionals.
Hazard Assessment and Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS) for 23-Hydroxymangiferonic acid, a conservative approach to PPE is required. The recommendations below are based on general best practices for handling powdered organic acids of unknown toxicity in a laboratory setting.[1]
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety goggles and a face shield.[1] | To protect against splashes and airborne particles. |
| Hand Protection | Nitrile gloves.[1] | Provides a barrier against skin contact. Consider double-gloving for added protection. |
| Body Protection | A lab coat worn over full-length clothing. | To prevent contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the powder outside of a certified chemical fume hood.[1] | To prevent inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical to minimize exposure and ensure safety.
2.1. Preparation and Engineering Controls:
-
Work Area: All handling of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A chemical spill kit appropriate for solid organic compounds should be available in the immediate work area.
2.2. Weighing and Aliquoting:
-
Don the appropriate PPE as outlined in the table above.
-
Perform all weighing and aliquoting of the powdered compound inside a chemical fume hood.
-
Use a spatula or other appropriate tool to transfer the powder. Avoid creating dust.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Close the primary container tightly after use.
2.3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area. Based on information for a structurally similar compound, 27-Hydroxymangiferonic acid, a storage temperature of 2-8°C is recommended.
-
Keep the container tightly sealed to prevent absorption of moisture and contamination.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
3.1. Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, weighing paper, and disposable labware should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
3.2. Disposal Procedure:
-
Ensure all waste containers are securely sealed.
-
Label waste containers clearly with "Hazardous Waste," the chemical name ("this compound"), and the primary hazard (e.g., "Irritant," "Unknown Toxicity").
-
Follow your institution's specific procedures for the collection and disposal of chemical waste. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the recommended workflow for handling this compound and the logical relationship of safety precautions.
Caption: Experimental workflow for handling this compound.
Caption: Logical relationship of safety precautions for this compound.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
